Oxane-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
oxane-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-8-6(9)5-3-1-2-4-10-5/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFYOJKEXXUGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59293-14-0 | |
| Record name | oxane-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thermodynamic stability of oxane-2-carbohydrazide derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Oxane-2-Carbohydrazide Derivatives
Executive Summary
Oxane-2-carbohydrazide derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2] Their therapeutic potential and material properties are intrinsically linked to their three-dimensional structure and thermodynamic stability. This guide provides a comprehensive analysis of the core principles governing the stability of these molecules, intended for researchers, scientists, and professionals in drug development. We will explore the intricate balance of conformational preferences within the oxane ring, the critical role of the anomeric effect, the profound impact of intramolecular hydrogen bonding, and the electronic contributions of various substituents. Furthermore, this document details the key experimental and computational methodologies employed to quantitatively and qualitatively assess the thermodynamic stability of these derivatives, providing a robust framework for their rational design and application.
Foundational Principles of Molecular Stability
The thermodynamic stability of a molecule refers to its relative energy state at equilibrium. A more stable molecule possesses lower Gibbs free energy (G) compared to its isomers or conformers. This stability is not determined by a single factor but is the net result of numerous competing and cooperating intramolecular forces. For oxane-2-carbohydrazide derivatives, the primary contributors are:
-
Conformational Strain: This includes torsional strain (from eclipsing bonds) and steric strain (van der Waals repulsion between non-bonded atoms). Molecules naturally adopt conformations that minimize these strains.[3]
-
Electronic Effects: These involve the influence of substituent electronegativity, inductive effects, and resonance (or delocalization) of π-electrons. Extended resonance, in particular, is a powerful stabilizing force.[4]
-
Intramolecular Hydrogen Bonding (IHB): The formation of hydrogen bonds within a single molecule can significantly lower its overall energy, often locking it into a preferred conformation.[5]
Conformational analysis, the study of the energetics associated with different spatial arrangements of a molecule (conformers), is the essential tool for understanding these interactions.[6]
Core Structural Factors Governing Stability
The stability of an oxane-2-carbohydrazide derivative is dictated by a delicate interplay of structural features inherent to its scaffold.
Conformational Landscape of the Oxane Ring
The six-membered oxane (tetrahydropyran) ring is not planar. Like cyclohexane, it predominantly adopts a low-energy chair conformation to minimize both angle and torsional strain.[7][8] In this conformation, substituents can occupy two distinct positions:
-
Axial (a): Perpendicular to the approximate plane of the ring.
-
Equatorial (e): Pointing outwards from the perimeter of the ring.
Generally, bulky substituents prefer the more spacious equatorial position to avoid steric clashes with axial atoms on the same side of the ring, known as 1,3-diaxial interactions.
Caption: Intramolecular Hydrogen Bond (IHB) between amide N-H and ring oxygen.
Resonance and π-Electron Delocalization
The inherent stability of the carbohydrazide group is enhanced by resonance. Further derivatization, such as the formation of hydrazones (Schiff bases) via condensation with aldehydes or ketones, extends the conjugated π-system. [4]This greater delocalization of π-electrons across the newly formed C=N double bond and adjacent aromatic rings significantly lowers the molecule's overall energy, leading to a marked increase in thermodynamic stability. [4]
Methodologies for Stability Assessment
A combination of experimental and computational techniques is required for a thorough evaluation of thermodynamic stability.
Experimental Protocols
| Technique | Information Provided | Key Advantages |
| Differential Scanning Calorimetry (DSC) | Melting point (Tₘ), enthalpy of fusion (ΔHfus), glass transition (Tg), phase transitions. | Quantitative thermodynamic data; high throughput. |
| Thermogravimetric Analysis (TGA) | Decomposition temperature (Td), mass loss profile. | Direct measure of thermal stability under controlled atmosphere. |
| NMR Spectroscopy | Conformational equilibria, detection of IHB, structural elucidation. | Provides detailed structural and dynamic information in solution. [9] |
| Single-Crystal X-ray Diffraction | Precise solid-state conformation, bond lengths, bond angles. | Unambiguous determination of the lowest-energy solid-state structure. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 3-5 mg of the purified, dry oxane-2-carbohydrazide derivative into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen at 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Analyze the resulting TGA curve. The onset temperature of the major mass loss step is typically reported as the decomposition temperature (Td), a key indicator of thermal stability.
Computational Workflows
Computational chemistry provides invaluable insight into the relative energies of different conformers and the nature of stabilizing interactions.
Caption: Workflow for DFT-based conformational stability analysis.
Computational Protocol: DFT Conformational Analysis
-
Structure Generation: Build 3D models of the relevant conformers of the oxane-2-carbohydrazide derivative (e.g., chair-axial and chair-equatorial).
-
Geometry Optimization: Perform a full geometry optimization for each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d). [4][7]This process finds the lowest energy structure for each starting conformation.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory.
-
Verification: Confirm that each optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. An imaginary frequency indicates a transition state rather than a stable conformer.
-
Energy Comparison: Compare the zero-point corrected electronic energies of the confirmed minima. The conformer with the lowest energy is predicted to be the most thermodynamically stable. The energy difference (ΔE) quantifies the relative stability.
-
Advanced Analysis (Optional): Utilize techniques like Natural Bond Orbital (NBO) analysis to study hyperconjugative interactions (anomeric effect) or Quantum Theory of Atoms in Molecules (QTAIM) to characterize hydrogen bonds. [9]
Conclusion and Outlook
The thermodynamic stability of oxane-2-carbohydrazide derivatives is a multifaceted property governed by a sophisticated balance of conformational, electronic, and non-covalent interactions. The chair conformation of the oxane ring serves as the fundamental template, upon which the anomeric effect often favors an axial orientation for the C2-carbohydrazide substituent. This preference can be further amplified and locked in by powerful intramolecular hydrogen bonds. For derivatives, extended π-electron delocalization through resonance provides an additional, significant layer of stabilization.
A synergistic approach combining high-level computational analysis with empirical data from thermal and spectroscopic methods is essential for accurately predicting and understanding the stability of these important molecules. These insights are critical for drug development professionals seeking to design molecules with optimal shelf-life, metabolic stability, and conformational pre-organization for target binding.
References
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Brady, J. W., & Schmidt, R. K. (1993). Carbohydrate intramolecular hydrogen bonding cooperativity and its effect on water structure. Journal of the American Chemical Society. [Link]
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Haskins, N. J. (2004). Hydrogen bonding of the carbohydrazide group forming the 1D ribbons for... ResearchGate. [Link]
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Jiménez-Barbero, J., & Asensio, J. L. (1999). Hydrogen bonding and cooperativity effects on the assembly of carbohydrates. Chemical Communications. [Link]
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Khalil, T., Jasim, K. A., & Faihan, A. S. (2024). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]
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Dodson, C. D. (Year N/A). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate. [Link]
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Mishra, A., & Suryaprakash, N. (2018). Intramolecular hydrogen bonds involving organic fluorine in the derivatives of hydrazides: an NMR investigation substantiated by DFT based theoretical calculations. RSC Publishing. [Link]
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Al-Kahtani, H. M. (Year N/A). Carbohydrate Hydrogen-Bonding Cooperativity − Intramolecular Hydrogen Bonds and Their Cooperative Effect on Intermolecular Processes − Binding to a Hydrogen-Bond Acceptor Molecule. ResearchGate. [Link]
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The Emerging Therapeutic Potential of Oxane-2-Carbohydrazide Scaffolds: A Technical Guide for Drug Discovery
Abstract
The confluence of privileged structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents. This guide delves into the promising, yet underexplored, oxane-2-carbohydrazide scaffold. By dissecting the established biological relevance of its constituent parts—the tetrahydropyran (oxane) ring and the carbohydrazide linker—we will establish a compelling rationale for its investigation. This document provides a comprehensive framework for researchers, encompassing a proposed synthetic pathway, detailed protocols for evaluating a spectrum of biological activities, and an exploration of potential mechanisms of action. Our objective is to equip drug discovery professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this intriguing molecular architecture.
Introduction: The Rationale for Investigating Oxane-2-Carbohydrazide Scaffolds
The tetrahydropyran (THP), or oxane, ring is a prevalent scaffold in numerous natural products and FDA-approved drugs.[1] Its appeal in medicinal chemistry stems from its ability to act as a bioisostere of a cyclohexane ring but with improved physicochemical properties, such as increased polarity and the potential for hydrogen bonding via the ring oxygen.[1] This can lead to enhanced aqueous solubility and improved pharmacokinetic profiles. The THP moiety is a key component in a variety of biologically active compounds, demonstrating its versatility in interacting with diverse biological targets.[1][2]
The carbohydrazide moiety and its derivatives, particularly hydrazones, are recognized as "privileged structures" in drug discovery, exhibiting a broad spectrum of pharmacological activities.[3][4] These include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[3][5][6] The –CO-NH-N= pharmacophore is a versatile linker that can be readily functionalized, allowing for the generation of large libraries of compounds for screening.
The hybridization of the tetrahydropyran ring at the 2-position with a carbohydrazide functional group presents a novel and compelling scaffold for drug discovery. This combination leverages the favorable pharmacokinetic attributes of the oxane ring with the diverse pharmacological potential of the carbohydrazide linker, creating a platform for the development of new chemical entities with potentially unique biological activities.
Synthesis and Derivatization of Oxane-2-Carbohydrazide Scaffolds
A robust and versatile synthetic route is paramount for the exploration of the oxane-2-carbohydrazide scaffold. The following proposed synthesis is based on established chemical transformations.
Synthesis of Oxane-2-Carbohydrazide (3)
The synthesis of the core scaffold can be envisioned in two key steps starting from the commercially available ethyl tetrahydropyran-2-carboxylate (1).
Step 1: Synthesis of Tetrahydropyran-2-carboxylic acid (2)
While direct conversion of the ester to the hydrazide is possible, isolation of the carboxylic acid offers a stable intermediate for purification and characterization.
-
Protocol:
-
To a solution of ethyl tetrahydropyran-2-carboxylate (1) in a 1:1 mixture of methanol and water, add an excess (2-3 equivalents) of sodium hydroxide.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydropyran-2-carboxylic acid (2).
-
Step 2: Synthesis of Oxane-2-Carbohydrazide (3)
The carboxylic acid can be converted to the carbohydrazide via an activated intermediate or directly from the ester.
-
Protocol (from Carboxylic Acid):
-
Dissolve tetrahydropyran-2-carboxylic acid (2) in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF).
-
Add a coupling agent (e.g., 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.1 equivalents of hydroxybenzotriazole (HOBt)).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain oxane-2-carbohydrazide (3).
-
-
Protocol (from Ester - direct hydrazinolysis):
-
Dissolve ethyl tetrahydropyran-2-carboxylate (1) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Reflux the mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield oxane-2-carbohydrazide (3).
-
Synthesis of Oxane-2-Carbohydrazone Derivatives (4)
The carbohydrazide (3) serves as a versatile intermediate for the synthesis of a library of hydrazone derivatives through condensation with various aldehydes and ketones.
-
Protocol:
-
Dissolve oxane-2-carbohydrazide (3) (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1-1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired oxane-2-carbohydrazone derivative (4).
-
Diagram of Synthetic Pathway:
Caption: Proposed synthetic route to oxane-2-carbohydrazide and its hydrazone derivatives.
Evaluation of Biological Activity
A systematic evaluation of the biological activities of the synthesized oxane-2-carbohydrazide derivatives is essential to identify promising lead compounds. Based on the known activities of related scaffolds, the primary areas of investigation should include antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Hydrazide-hydrazones are well-documented antimicrobial agents.[6][7]
-
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations (e.g., 256 to 0.5 µg/mL).
-
Incubation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Reading Results: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Experimental Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Following the determination of the MIC, aliquot a small volume (e.g., 10 µL) from each well that showed no visible growth onto an agar plate.
-
Incubate the agar plates under the same conditions as the microtiter plates.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Anticancer Activity
The antiproliferative effects of hydrazone derivatives against various cancer cell lines are widely reported.[5][8]
-
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Anti-inflammatory Activity
Tetrahydropyran derivatives have shown promise as anti-inflammatory agents.[9]
-
Experimental Protocol: In Vitro Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells and seed them into 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control to determine the inhibitory effect of the compounds on NO production.
-
-
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rodents
-
Animal Grouping: Use rats or mice, divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.
-
Edema Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
-
Diagram of Biological Evaluation Workflow:
Caption: Workflow for the biological evaluation of oxane-2-carbohydrazone derivatives.
Potential Mechanisms of Action and Structure-Activity Relationships (SAR)
The biological activity of the oxane-2-carbohydrazide scaffold will be dictated by the interplay between the tetrahydropyran ring and the substituted hydrazone moiety.
-
Antimicrobial Action: The lipophilicity conferred by the oxane ring and the substituents on the hydrazone will influence the ability of the compounds to penetrate microbial cell membranes. The azomethine (-N=CH-) linkage is often crucial for antimicrobial activity, potentially through chelation of essential metal ions or interference with microbial enzymes.
-
Anticancer Mechanisms: Hydrazone derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerases or protein kinases. The specific mechanism will likely be dependent on the nature of the substituent on the hydrazone.
-
Anti-inflammatory Effects: The anti-inflammatory activity of tetrahydropyran derivatives may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or the suppression of pro-inflammatory signaling pathways like NF-κB.[10]
Structure-Activity Relationship (SAR) Insights:
The derivatization of the hydrazone moiety provides a rich opportunity for SAR studies. Key areas for investigation include:
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on an aromatic ring attached to the hydrazone can significantly modulate biological activity.
-
Steric Effects: The size and shape of the substituents will influence the binding of the compounds to their biological targets.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by both the oxane ring and the hydrazone substituents, will impact cell permeability and pharmacokinetic properties.
Conclusion and Future Directions
The oxane-2-carbohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it an attractive target for medicinal chemists. The systematic approach outlined in this guide, from synthesis to comprehensive biological evaluation, provides a clear roadmap for researchers to explore the full potential of this scaffold. Future work should focus on the synthesis of diverse libraries of oxane-2-carbohydrazones and the elucidation of their specific mechanisms of action and structure-activity relationships. Such studies will be instrumental in advancing lead compounds toward clinical development.
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Isı, S., Isık, D., Yılmaz, F., & Ozyurek, M. (2018). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Letters in Drug Design & Discovery, 15(10), 1058-1069. [Link]
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Kumar, S., & Narasimhan, B. (2017). Therapeutic Review Exploring Antimicrobial Potential of Hydrazones as Promising Lead. Der Pharma Chemica, 9(13), 90-101. [Link]
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Da Settimo, F., Marini, A. M., Primofiore, G., & Da Settimo, A. (1995). Synthesis and Biological Investigations of 1-(Tetrahydropyran-2′-yl)- and 1-(Tetrahydrofuran-2. ChemInform, 26(47). [Link]
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Onyeyilim, E. L., Ezeokonkwo, M. A., Ugwu, D. I., Uzoewulu, C. P., Eze, F. U., Okonkwo, V. I., Eze, C. C., & Ezugwu, J. A. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682. [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. [Link]
-
Kumar, D., Kumar, N. M., Sundaree, M., Johnson, E., & Shah, K. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 921. [Link]
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Fan, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2029-2049. [Link]
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Redda, K. K., & Mateeva, N. N. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Current Medicinal Chemistry, 30(15), 1698-1721. [Link]
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Verma, G., Marella, A., Shaquiquzzaman, M., Akhtar, M., & Alam, M. M. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 544-575. [Link]
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Borik, R. M., & El-Sayed, W. A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences & Research, 11(2), 143-157. [Link]
-
Fuwa, H. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(12), 383. [Link]
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Biernasiuk, A., & Popiołek, Ł. (2022). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 27(9), 2686. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
-
PrepChem. (n.d.). Preparation of carbohydrazide. [Link]
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Safety data sheet (SDS) and handling precautions for oxane-2-carbohydrazide
Synonyms: Tetrahydro-2H-pyran-2-carbohydrazide | CAS: 59293-14-0[1][2]
Executive Summary & Chemical Identity
Oxane-2-carbohydrazide is a chiral heterocyclic building block featuring a tetrahydropyran (THP) ring substituted at the 2-position with a carbohydrazide moiety.[1][2] It is primarily employed in medicinal chemistry for the synthesis of peptidomimetics and as a scaffold for fragment-based drug discovery.
This compound presents a dual-hazard profile :
-
The Hydrazide Motif: A reactive nucleophile capable of causing skin sensitization and irritation.
-
The Oxane (THP) Core: A cyclic ether prone to auto-oxidation, classifying this material as a Class B Peroxide Former (hazard upon concentration).[1][2]
Chemical Specifications Table
| Property | Data |
| IUPAC Name | Tetrahydro-2H-pyran-2-carbohydrazide |
| CAS Number | 59293-14-0 |
| Molecular Formula | C₆H₁₂N₂O₂ |
| Molecular Weight | 144.17 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in non-polar solvents.[1][2][3] |
| Melting Point | 85–89 °C (Typical range for this class; verify on CoA) |
Hazard Identification (GHS Classification)
Note: In the absence of specific in vivo toxicological data for this exact CAS, the following classification is derived from Quantitative Structure-Activity Relationship (QSAR) principles applied to analogous hydrazides and cyclic ethers.
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Skin Irritation | 2 | Causes skin irritation.[1][2][4][5] | H315 |
| Eye Irritation | 2A | Causes serious eye irritation.[4][5] | H319 |
| Skin Sensitization | 1 | May cause an allergic skin reaction. | H317 |
| STOT - SE | 3 | May cause respiratory irritation.[1][5] | H335 |
| Reactivity | N/A | May form explosive peroxides.[6] | EUH019 |
Critical Toxicology Insight
Hydrazide derivatives are structural alerts for skin sensitization . The hydrazine moiety can haptenize proteins, leading to T-cell mediated hypersensitivity.[2] Researchers with prior sensitization to hydrazine or simple hydrazides should avoid handling this compound.
Storage & Stability: The Peroxide Protocol
The tetrahydropyran ring contains an ether linkage (-C-O-C-).[1][2] While the carbonyl group at the 2-position provides some electronic stabilization, the C6 position remains susceptible to radical abstraction and auto-oxidation.[2]
Storage Directives
-
Atmosphere: Store under inert gas (Argon or Nitrogen). Hydrazides are reducing agents and can degrade upon prolonged exposure to atmospheric oxygen.
-
Temperature: Refrigerate (2–8 °C).
-
Container: Amber glass with a PTFE-lined cap to prevent photo-initiated peroxidation.[2]
-
Shelf-Life: Test for peroxides every 6 months after opening. Discard after 12 months.
Peroxide Testing Workflow (Quantofix® or Starch-Iodide)
Before distilling or concentrating reaction mixtures containing this compound, you must verify peroxide levels are <10 ppm.[2]
Figure 1: Decision logic for handling stored Oxane-2-carbohydrazide to mitigate explosion risks from peroxide accumulation.
Handling & Experimental Protocols
PPE Requirements[1][5][6][7][8][9][10]
-
Respiratory: N95 mask (minimum) or P100 if handling fine powder outside a fume hood.[1]
-
Hands: Double nitrile gloves (0.11 mm minimum thickness).[1] Hydrazides can permeate standard latex.
-
Eyes: Chemical splash goggles.[1]
Protocol: Safe Reaction Setup (Acylation Example)
Context: Reacting oxane-2-carbohydrazide with an acid chloride.
-
Preparation:
-
Flame-dry glassware and cool under Argon flow.
-
Weigh the oxane-2-carbohydrazide in a fume hood.[2] If the solid is clumpy, do not grind it with a mortar and pestle without first testing for peroxides (friction sensitivity).
-
-
Solubilization:
-
Dissolve in anhydrous DCM or DMF.
-
Add a non-nucleophilic base (e.g., DIPEA or Pyridine) before adding the electrophile to scavenge HCl.
-
-
Reaction Monitoring (Self-Validating Step):
-
Quenching:
-
Do not simply dump into waste. Quench excess reactive intermediates with saturated aqueous NH₄Cl.
-
Figure 2: Safe synthesis workflow emphasizing temperature control and reaction monitoring.
Emergency Response
Exposure Scenarios[5][9][11]
-
Eye Contact: Immediately flush with water for 15 minutes.[1][4][7] Hydrazides are alkaline and can cause corneal damage.
-
Skin Contact: Wash with soap and water.[1][4][8] Do not use alcohol or organic solvents, as they may increase skin absorption of the hydrazide.
-
Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the solvent or chemical pneumonitis is high.
Spill Management
-
Evacuate: Clear the immediate area.
-
Neutralize: For powder spills, cover with wet paper towels to prevent dust generation. For solution spills, absorb with vermiculite.
-
Decontamination: Clean the surface with a dilute bleach solution (10%) to oxidize any residual hydrazide traces, followed by a water rinse.
Waste Disposal
Do not dispose of down the drain.
-
Segregation: Segregate as "Organic Waste - Toxic/Irritant".
-
Labeling: Explicitly label the waste tag with "Contains Hydrazides" and "Potential Peroxide Former" to warn waste management personnel.[1]
-
Quenching before Disposal: If you have a large quantity of unreacted hydrazide, treat it with dilute hypochlorite (bleach) in a fume hood to oxidize the hydrazine moiety to nitrogen gas and water before disposal, provided no other incompatible functionalities are present.[1][2]
References
-
National Institute of Standards and Technology (NIST). Carbohydrazide - CAS 497-18-7 (Analogous Data).[1][2] NIST Chemistry WebBook. [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[8][Link][1][2]
-
Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. [Link][2]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
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- 6. ehs.princeton.edu [ehs.princeton.edu]
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- 8. fishersci.com [fishersci.com]
Oxane-2-Carbohydrazide and its Analogs: A Technical Guide to Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental concept in modern drug discovery and development, with the stereochemistry of a molecule often dictating its pharmacological and toxicological properties. This technical guide provides an in-depth exploration of oxane-2-carbohydrazide and its broader class of chiral hydrazide analogs as versatile chiral building blocks in organic synthesis. We will delve into the synthesis of these compounds, their structural features that enable high stereocontrol, and their application in the asymmetric synthesis of complex molecules. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage these powerful tools in the creation of novel, enantiomerically pure therapeutics.
The Central Role of Chirality in Drug Design
In the pharmaceutical industry, the three-dimensional arrangement of atoms in a molecule is of paramount importance. A large percentage of drugs currently in use are chiral compounds, and in many cases, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] This underscores the critical need for synthetic methods that can selectively produce a single enantiomer of a drug molecule. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form, is therefore a cornerstone of modern pharmaceutical research.[2]
Chiral building blocks, which are enantiomerically pure compounds that can be incorporated into a larger molecule, are a powerful strategy in asymmetric synthesis.[3][4] These synthons introduce a predefined stereocenter, guiding the stereochemical outcome of subsequent reactions. Among the diverse array of chiral building blocks, those containing the hydrazide functional group have emerged as particularly valuable due to their unique reactivity and conformational properties.
Oxane-2-Carbohydrazide and Chiral Hydrazide Analogs: Synthesis and Properties
While "oxane-2-carbohydrazide" is a specific and less commonly cited molecule, the broader class of chiral hydrazides serves as a powerful platform for asymmetric synthesis. These compounds are characterized by a hydrazide moiety attached to a chiral scaffold.
General Synthetic Routes to Chiral Hydrazides
The synthesis of chiral hydrazides typically begins with an enantiomerically pure starting material, often derived from the "chiral pool" – readily available natural products like amino acids, carbohydrates, or terpenes. A common synthetic strategy involves the reaction of an activated carboxylic acid derivative (such as an ester or acid chloride) with hydrazine or a substituted hydrazine.
Experimental Protocol: Synthesis of a Chiral Hydrazide from an Amino Acid Derivative
This protocol provides a general method for the synthesis of a chiral hydrazide from an N-protected amino acid.
Materials:
-
N-protected amino acid (e.g., N-Boc-L-alanine)
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Hydrazine hydrate
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF (0.5 M).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-Methylmorpholine (1.1 eq) dropwise.
-
Slowly add ethyl chloroformate (1.1 eq) while maintaining the temperature at -15 °C.
-
Stir the reaction mixture at -15 °C for 30 minutes. The formation of a white precipitate (NMM·HCl) will be observed.
-
-
Hydrazinolysis:
-
In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in anhydrous THF.
-
Slowly add the hydrazine solution to the mixed anhydride solution from step 1, keeping the temperature at -15 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral hydrazide.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Structural Features and Conformational Control
The efficacy of chiral hydrazides as stereodirecting auxiliaries stems from their ability to form well-defined, rigid transition states. The presence of the N-N bond and the potential for intramolecular hydrogen bonding contribute to a more predictable and controlled stereochemical environment during a reaction. The chiral scaffold, be it an oxane ring or another chiral moiety, effectively shields one face of the reactive center, forcing an incoming reagent to approach from the less sterically hindered face.
Applications in Asymmetric Synthesis
Chiral hydrazides and their derivatives, particularly chiral hydrazones, are employed in a wide range of asymmetric transformations to create carbon-carbon and carbon-heteroatom bonds with high stereoselectivity.
Asymmetric Alkylation
Chiral hydrazones, formed by the condensation of a chiral hydrazide with an aldehyde or ketone, can be deprotonated to form a chiral aza-enolate. The subsequent alkylation of this intermediate proceeds with high diastereoselectivity, with the chiral auxiliary directing the approach of the electrophile. The auxiliary can then be cleaved to reveal the chiral alkylated product.
Asymmetric Michael Additions
Chiral hydrazones are also effective nucleophiles in asymmetric Michael additions to α,β-unsaturated compounds. The chiral auxiliary controls the stereochemistry of the newly formed stereocenter at the β-position of the Michael acceptor.
Asymmetric Aldol Reactions
The aza-enolates derived from chiral hydrazones can also participate in asymmetric aldol reactions with aldehydes. This provides a powerful method for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals.
Diagram: General Workflow for Asymmetric Synthesis using a Chiral Hydrazide Auxiliary
Caption: Workflow for chiral auxiliary-based asymmetric synthesis.
Case Study: Synthesis of a Chiral Amine
Chiral amines are ubiquitous in pharmaceuticals. The asymmetric synthesis of a chiral amine can be achieved using a chiral hydrazide auxiliary. For instance, a chiral hydrazone can be reduced stereoselectively to a chiral hydrazine, which can then be cleaved to yield the desired chiral primary amine.
Table 1: Comparison of Different Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary Type | Common Starting Materials | Key Advantages | Potential Limitations |
| Chiral Hydrazides | Amino acids, Carbohydrates | High stereoselectivity, reliable, auxiliary can often be recovered. | Multiple steps for synthesis and cleavage may be required. |
| Evans' Oxazolidinones | Amino alcohols | Excellent stereocontrol, well-established methods. | Auxiliary can be expensive. |
| SAMP/RAMP Hydrazones | (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine | High diastereoselectivity for alkylations. | Stoichiometric use of the auxiliary. |
| Chiral Sulfinimines | Chiral sulfinamides | Versatile for the synthesis of chiral amines. | Sensitivity to certain reaction conditions. |
Conclusion and Future Outlook
Oxane-2-carbohydrazide and its broader family of chiral hydrazide analogs represent a powerful and versatile class of chiral building blocks for asymmetric synthesis. Their predictable stereodirecting ability, coupled with the potential for auxiliary recovery, makes them an attractive choice for the synthesis of enantiomerically pure molecules in both academic and industrial settings. As the demand for stereochemically complex and pure pharmaceuticals continues to grow, the development of new and more efficient chiral hydrazide-based methodologies will undoubtedly play a crucial role in advancing the field of drug discovery. The versatility of the hydrazide functional group also opens doors for its use in the synthesis of various heterocyclic compounds with potential biological activity.[5][6]
References
-
ResearchGate. (2016, September). Chiral lactic hydrazone derivatives as potential bioactive antibacterial agents: Synthesis, spectroscopic, structural and molecular docking studies. Journal of Molecular Structure, 1128. Retrieved from [Link]
-
ACS Publications. (2023, May 15). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters. Retrieved from [Link]
-
Gas-Sensing.com. (2021, March 10). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved from [Link]
-
Ataman Kimya. Carbohydrazide. Retrieved from [Link]
-
PubMed. (2019, August 15). Novel fluorine-containing chiral hydrazide-hydrazones: Design, synthesis, structural elucidation, antioxidant and anticholinesterase activity, and in silico studies. Retrieved from [Link]
-
Wikipedia. Carbohydrazide. Retrieved from [Link]
-
ResearchGate. (2025, November 20). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]
-
MDPI. (2003, October 31). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Retrieved from [Link]
-
Shandong Taihe Water Treatment Co., Ltd. Carbohydrazide. Retrieved from [Link]
-
PURKH. (2021, June 30). AN OVERVIEW OF CHIRAL DRUGS. Retrieved from [Link]
-
SINOBIO. Factory Biocides Water Treatment Multi Industrial Use Carbohydrazide CAS 497-18-7. Retrieved from [Link]
-
PMC. (2021, October 25). Oxyenamides as Versatile Building Blocks for a Highly Stereoselective One‐Pot Synthesis of the 1,3‐Diamino‐2‐ol‐Scaffold Containing Three Continuous Stereocenters. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 1,3-Oxazine as a chiral building block used in the total synthesis of (+)-1-deoxynojirimycin and (2R,5R)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine. Retrieved from [Link]
-
PubMed. (2015, April 21). Chirality extension of an oxazine building block en route to total syntheses of (+)-hyacinthacine A2 and sphingofungin B. Retrieved from [Link]
-
Labinsights. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Retrieved from [Link]
-
PMC. (2018, October 16). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Retrieved from [Link]
-
PubMed. (2012, August 3). Highly efficient asymmetric synthesis of enantiopure dihydro-1,2-oxazines: dual-organocatalyst-promoted asymmetric cascade reaction. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
Metabolic stability predictions for oxane-2-carbohydrazide motifs
Topic: Metabolic Stability Predictions for Oxane-2-Carbohydrazide Motifs Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary
The oxane-2-carbohydrazide motif (tetrahydropyran-2-carboxylic acid hydrazide) represents a challenging yet high-potential scaffold in medicinal chemistry.[1] While the oxane (tetrahydropyran, THP) ring serves as a lipophilicity-lowering bioisostere for cyclohexane, the carbohydrazide linker introduces complex metabolic liabilities, including hydrolytic instability and the potential for reactive metabolite formation. This guide provides a comprehensive framework for predicting, evaluating, and optimizing the metabolic stability of this specific motif, moving beyond generic protocols to address the unique bio-orthogonal challenges of hydrazide-containing ethers.
Structural Deconstruction & Metabolic Liabilities
To accurately predict stability, we must decouple the motif into its two pharmacophoric components: the Oxane Ring and the Carbohydrazide Linker . Each possesses distinct "soft spots" for enzymatic attack.[1]
A. The Oxane (Tetrahydropyran) Ring
The THP ring is generally stable against hydrolysis but susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1]
-
Mechanism: CYP-mediated Hydrogen Atom Transfer (HAT).[1]
-
Primary Soft Spot (C6-Position): The carbon atom adjacent to the ether oxygen (C6) is electronically activated for H-abstraction due to the stabilization of the resulting radical by the adjacent oxygen lone pair.
-
Secondary Soft Spot (C2-Position): While typically reactive, the C2 position in this motif is substituted by the electron-withdrawing carbonyl group.[1] This substitution increases the Bond Dissociation Energy (BDE) of the remaining C2-H bond, likely shifting metabolic attack to the C6, C3, or C4 positions.
B. The Carbohydrazide Linker (-CONHNH-)
This is the critical liability.[1] Hydrazides are often flagged as structural alerts due to two primary pathways:
-
Hydrolysis (Amidases/Esterases): Cleavage of the amide bond releases the free hydrazine moiety and the parent oxane-2-carboxylic acid.
-
Direct Oxidation (CYP/Peroxidases): Oxidation of the terminal nitrogen can generate diazenyl intermediates (
), which may decompose to form acyl radicals or alkyl radicals, leading to covalent binding with proteins (mechanism-based inhibition).[1]
In Silico Prediction Framework
Before synthesis, computational modeling should be employed to rank designs based on their susceptibility to the pathways described above.[1]
Protocol 1: Quantum Mechanical (QM) Bond Profiling
Standard QSAR models often fail with specific hydrazide tautomers.[1] QM-based estimation of Bond Dissociation Energies (BDE) is more reliable.[1]
-
Method: DFT calculation (e.g., B3LYP/6-31G*) to calculate Homolytic BDE for all C-H and N-H bonds.[1]
-
Thresholds:
Protocol 2: Site of Metabolism (SOM) Prediction
Use consensus scoring from multiple algorithms to identify the "Metabolic Hotspot."[1]
-
Tools:
-
Interpretation: If the algorithm flags the hydrazide nitrogen with a higher probability than the oxane ring, prioritizing steric hindrance around the hydrazide (e.g., N-methylation) is necessary.
Experimental Validation Workflow
Trustworthy data requires a self-validating experimental loop that distinguishes between oxidative clearance (CYP) and hydrolytic instability (plasma).[1]
Step-by-Step Methodology
Step 1: Plasma Stability Assay (Hydrolysis Check) Rationale: Hydrazides can degrade in plasma before reaching the liver.[1]
-
Incubate compound (1 µM) in pooled human/rat plasma at 37°C.[1]
-
Sample at 0, 15, 30, 60, and 120 min.
-
Quench with acetonitrile containing internal standard.[1]
-
Critical Control: Include a known hydrolytic substrate (e.g., Procaine) and a stable hydrazide (e.g., Isoniazid) to validate esterase activity.[1]
Step 2: Microsomal Stability (Phase I Oxidation) Rationale: Assesses CYP-mediated clearance.[1]
-
Incubate compound (1 µM) with Liver Microsomes (0.5 mg/mL protein) + NADPH regenerating system.[1]
-
Parallel Control (Non-NADPH): Run a duplicate incubation without NADPH.
-
Logic: If clearance occurs without NADPH, the mechanism is likely chemical instability or non-CYP hydrolysis (amidase), not oxidative metabolism.[1]
-
Step 3: Reactive Metabolite Trapping (GSH Adducts) Rationale: Detects transient diazenyl/radical species from hydrazide oxidation.[1]
-
Incubate with microsomes + NADPH + Glutathione (GSH) (5 mM) .[1]
-
Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH fragments (m/z 272).[1]
-
Observation: The presence of GSH adducts confirms the formation of reactive electrophiles, necessitating structural re-design.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the oxane-2-carbohydrazide motif, highlighting the competition between bioactivation (toxicity) and clearance.
Caption: Divergent metabolic fates of oxane-2-carbohydrazides.[1] Red nodes indicate toxicity risks (hydrazine release, radical formation).
Optimization Strategies
To mitigate the identified risks, employ the following structural modifications:
| Liability | Modification Strategy | Mechanistic Rationale |
| Hydrazide Hydrolysis | N-Methylation ( | Steric hindrance prevents amidase access to the carbonyl carbon. |
| Hydrazide Oxidation | Electron Withdrawing Groups (EWG) | Adding EWGs (e.g., F, CF3) to the |
| Oxane C6-Oxidation | Gem-dimethylation | Substitution at C6 blocks H-abstraction.[1] Alternatively, introduce a fluorine atom at C4 to deactivate the ring inductively.[1] |
| Glucuronidation | Bioisosteric Replacement | Replace the carbohydrazide with a 1,3,4-oxadiazole ring.[1] This cyclization removes the NH donors, eliminating glucuronidation and hydrolysis liabilities while retaining geometry.[1] |
References
-
Metabolism of Hydrazine Derivatives
-
Tetrahydropyran Metabolism
-
In Silico Prediction Tools
-
Experimental Protocols
(Note: Specific papers on "oxane-2-carbohydrazide" as a combined keyword are rare; references provided anchor the mechanistic principles of the individual pharmacophores.)
Sources
- 1. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the metabolism and toxicity of hydrazine. - UCL Discovery [discovery.ucl.ac.uk]
- 7. drughunter.com [drughunter.com]
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- 9. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Reaction conditions for coupling oxane-2-carbohydrazide with aldehydes
Application Note & Protocol Guide
Topic: Optimized Reaction Conditions for the Synthesis of N'-Alkylidene-oxane-2-carbohydrazides via Coupling with Aldehydes
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Significance of the Hydrazone Moiety in Modern Drug Discovery
The hydrazone linkage (-C=N-NH-C=O) is a privileged scaffold in medicinal chemistry, prized for its synthetic accessibility and diverse pharmacological activities.[1][2][3][4] Molecules incorporating this functional group have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The oxane (tetrahydropyran) ring, a common motif in natural products and pharmaceuticals, imparts favorable pharmacokinetic properties such as increased solubility and metabolic stability. The coupling of oxane-2-carbohydrazide with a diverse range of aldehydes thus provides a direct and efficient route to novel chemical entities with significant therapeutic potential.
This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical process parameters for the successful synthesis of N'-alkylidene-oxane-2-carbohydrazides. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate libraries of novel compounds for screening and lead optimization.
Part 1: The Underlying Chemistry: Mechanism of Hydrazone Formation
The formation of a hydrazone from a carbohydrazide and an aldehyde is a classic condensation reaction, proceeding via a two-step nucleophilic addition-elimination mechanism.[7] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting suboptimal outcomes.
-
Nucleophilic Addition: The reaction is typically initiated under mild acidic conditions. The acid protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon.[8][9] The terminal nitrogen of the oxane-2-carbohydrazide, acting as a nucleophile, then attacks the activated carbonyl carbon.[7] This step results in the formation of a tetrahedral carbinolamine (or hemiaminal) intermediate.[8]
-
Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone.[7][8] The acidic catalyst facilitates this step by protonating the hydroxyl group, converting it into a good leaving group (H₂O).[9]
The pH of the reaction medium is a critical parameter. If the conditions are too acidic, the hydrazide nucleophile will be protonated, rendering it unreactive.[7] Conversely, if the conditions are too basic, the aldehyde carbonyl is not sufficiently activated for the nucleophilic attack. Therefore, a weakly acidic environment (typically pH 4-6) is optimal for this transformation.[9]
Caption: Figure 1: Catalytic Mechanism of Hydrazone Formation.
Part 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the synthesis of the oxane-2-carbohydrazide precursor and its subsequent coupling with aldehydes.
Protocol 1: Synthesis of Oxane-2-carbohydrazide Precursor
The carbohydrazide is most conveniently prepared from its corresponding ester, such as ethyl or methyl oxane-2-carboxylate, via reaction with hydrazine hydrate. This is a standard and high-yielding transformation.[6][10]
Workflow Diagram:
Caption: Figure 2: Workflow for Oxane-2-carbohydrazide Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl oxane-2-carboxylate (1.0 eq) and ethanol (approx. 5-10 mL per gram of ester).
-
Reagent Addition: While stirring, add hydrazine hydrate (80% solution in water, 2.0-3.0 eq) dropwise to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into cold water or diethyl ether to precipitate the product. Collect the resulting white solid by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold water followed by cold ethanol to remove any unreacted hydrazine. Dry the purified oxane-2-carbohydrazide under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Protocol 2: General Procedure for Coupling Oxane-2-carbohydrazide with Aldehydes
This protocol describes a robust method for the synthesis of N'-alkylidene-oxane-2-carbohydrazides. The use of a catalytic amount of acetic acid is recommended to ensure efficient reaction.[10][11]
Step-by-Step Methodology:
-
Reaction Setup: In a suitable flask, dissolve oxane-2-carbohydrazide (1.0 eq) in a protic solvent such as absolute ethanol or methanol (10-20 mL).
-
Aldehyde Addition: Add the desired aldehyde (1.0-1.1 eq) to the solution. If the aldehyde is a solid, it can be added directly. If it is a liquid, add it dropwise.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux (50-80 °C) for 2-8 hours. The optimal temperature and time will depend on the reactivity of the specific aldehyde used.[10][12]
-
Monitoring: Monitor the reaction by TLC. The product hydrazone is typically less polar than the starting carbohydrazide.
-
Isolation: Upon completion, the product often precipitates directly from the reaction mixture upon cooling to room temperature or in an ice bath. Collect the solid product by vacuum filtration.[13]
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Part 3: Optimization of Reaction Conditions
The efficiency of the hydrazone formation is influenced by several factors. Careful optimization of these parameters is key to achieving high yields and purity.
-
Catalyst: While glacial acetic acid is a reliable and inexpensive catalyst, other options exist. For acid-sensitive substrates, organocatalysts like aniline or 5-methoxyanthranilic acid can be highly effective, especially for reactions run at neutral pH.[14][15] These catalysts operate via nucleophilic catalysis, forming a reactive imine intermediate.[14]
-
Solvent: Ethanol is the most common solvent due to its ability to dissolve a wide range of reactants and its appropriate boiling point for reactions requiring heat.[10][12] For less soluble substrates, co-solvents like DMF or DMSO can be used, although their higher boiling points can complicate product isolation.[14]
-
Temperature: Most aromatic aldehydes react efficiently at room temperature or with gentle heating. However, less reactive aldehydes, such as aliphatic or sterically hindered ones, may require reflux conditions to proceed at a reasonable rate.
-
Stoichiometry: A slight excess (1.1 eq) of the aldehyde can help drive the reaction to completion, but a large excess should be avoided to simplify purification.
Table of Representative Reaction Conditions:
| Aldehyde Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Benzaldehyde | Acetic Acid (cat.) | Ethanol | 25 | 2-4 | >90% | Product often precipitates directly. |
| 4-Nitrobenzaldehyde | Acetic Acid (cat.) | Ethanol | 60 | 2 | >95% | Electron-withdrawing group activates the aldehyde.[14] |
| 4-Methoxybenzaldehyde | Acetic Acid (cat.) | Ethanol | 80 (Reflux) | 4-6 | >85% | Electron-donating group deactivates the aldehyde, requires heat. |
| Cinnamaldehyde | Acetic Acid (cat.) | Ethanol | 25 | 3-5 | >90% | Conjugated aldehyde is highly reactive. |
| Heptanal | Acetic Acid (cat.) | Methanol | 65 (Reflux) | 6-8 | 75-85% | Aliphatic aldehydes are generally less reactive than aromatic ones. |
Part 4: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient catalyst or incorrect pH. 2. Low reactivity of the aldehyde. 3. Starting material degradation. | 1. Add a few more drops of acetic acid. 2. Increase the reaction temperature to reflux. 3. Check the purity of the starting carbohydrazide. |
| Incomplete Reaction | 1. Equilibrium has been reached. 2. Insufficient reaction time. | 1. If possible, remove water using a Dean-Stark trap (for reactions in toluene). 2. Extend the reaction time and continue monitoring by TLC. |
| Formation of Side Products | 1. Self-condensation of the aldehyde. 2. Reaction temperature is too high. | 1. Ensure a 1:1 stoichiometry of hydrazide to aldehyde. 2. Run the reaction at a lower temperature for a longer period. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent. 2. Product is an oil. | 1. Remove the solvent under reduced pressure and attempt to precipitate/triturate the residue with a non-polar solvent like hexanes or diethyl ether. 2. Purify by column chromatography. |
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- Hydrazone synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (n.d.).
- Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. (2025, August 6).
- Hydrazone Form
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts.
- Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. (2013, March 11).
- Unraveling Hydrazone Formation: A Dance of Molecules. (2026, February 18).
- How is the hydrazone formed in the Wolff-Kishner reduction? (2021, April 15). Chemistry Stack Exchange.
- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2020). Mini Reviews in Medicinal Chemistry, 20(5), 342-368.
- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (n.d.).
- Synthesis and biological activity evaluation of hydrazone derivatives based on a Tröger's base skeleton. (2015, April 1). Bioorganic & Medicinal Chemistry, 23(7), 1651-1659.
- Synthesis and Characterization and Biological Activities of Hydrazones. (2015, January 15). SciSpace.
- Carbonyl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
- A Review on Synthesis of Carbohydrazide Derivatives. (2023, April 28). Asian Journal of Green Chemistry.
- Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2003, October 31). Molecules, 8(11), 787-798.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.).
- Design, Synthesis, and Biological Profiles of Novel 1,3,4-Oxadiazole-2-carbohydrazides with Molecular Diversity. (2022, March 9). Journal of Agricultural and Food Chemistry, 70(11), 3489-3501.
- Synthesis of carbohydrazide. (2019, September 16). ChemicalBook.
- A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.
- Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers. (n.d.). Asian Journal of Green Chemistry.
- Synthesis of novel enantiomerically pure tetra-carbohydrazide cyclophane macrocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022, August 18).
- SYNTHESIS OF N-SUBSTITUTED CARBONYLAMINO-1,2,3,6-TETRAHYDROPYRIDINES AS POTENTIAL ANTI-INFLAMMATORY AGENTS. (n.d.).
- New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (2025, August 10).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
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Application Note and Protocols for Solvent Selection in Nucleophilic Substitution Reactions of Oxane-2-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Solvent in Modulating Reactivity
In the synthesis of novel chemical entities for drug discovery and development, the precise control of reaction outcomes is paramount. Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the choice of solvent is a critical parameter that can dictate reaction rates, yields, and even the mechanistic pathway. This is particularly true for complex molecules such as oxane-2-carbohydrazide, a scaffold of interest due to the combined presence of a cyclic ether (oxane) and a nucleophilic carbohydrazide moiety. The oxane ring, a saturated six-membered cyclic ether, is generally less reactive than its strained three- or four-membered counterparts (epoxides and oxetanes)[1][2]. However, its presence can influence the solubility and reactivity of the adjacent carbohydrazide group. The carbohydrazide functional group itself presents a unique nucleophilic character, and its reactivity is highly dependent on the solvent environment.[3]
This application note provides a comprehensive guide to the strategic selection of solvents for nucleophilic substitution reactions where oxane-2-carbohydrazide acts as the nucleophile. We will delve into the theoretical underpinnings of solvent effects, present a systematic protocol for solvent screening, and offer practical guidance for optimizing reaction conditions to achieve desired synthetic outcomes.
Theoretical Framework: Understanding Solvent-Nucleophile Interactions
The efficacy of a nucleophilic substitution reaction is intrinsically linked to the interplay between the solvent, the nucleophile (oxane-2-carbohydrazide), and the electrophilic substrate. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (protic vs. aprotic).
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as hydrogen bond donors.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) have significant dipole moments but lack O-H or N-H bonds.
-
Nonpolar Solvents: These include hydrocarbons like hexane and toluene, which have low dielectric constants and do not effectively solvate ions.
The choice between these solvent classes can dramatically influence the reaction pathway, primarily by affecting the stability of the reactants and transition states of the two major nucleophilic substitution mechanisms: S(_N)1 and S(_N)2.
The S(_N)1 vs. S(_N)2 Dichotomy: A Solvent-Mediated Choice
The mechanistic path of a nucleophilic substitution reaction is a critical consideration. The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. In contrast, the S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic center at the same time as the leaving group departs.[4]
dot
Figure 1: A simplified representation of the S(_N)1 and S(_N)2 reaction pathways.
-
Polar protic solvents are known to favor S(N)1 reactions . They effectively solvate both the departing leaving group (anion) and the resulting carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thereby stabilizing the transition state leading to the intermediate.
-
Polar aprotic solvents , on the other hand, are the preferred choice for S(_N)2 reactions . These solvents can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and more reactive, facilitating the backside attack characteristic of the S(_N)2 mechanism.[4]
For nucleophilic substitution with oxane-2-carbohydrazide, which is a neutral nucleophile, the reaction is more likely to proceed via an S(_N)2 mechanism, especially with primary and secondary electrophiles. Therefore, the selection of an appropriate polar aprotic solvent is often a key starting point for optimization.
Physicochemical Properties of Oxane-2-Carbohydrazide and Solvent Selection
While specific experimental data for oxane-2-carbohydrazide is scarce, we can infer its properties from its constituent parts. Carbohydrazide is known to be highly soluble in water and has limited solubility in many organic solvents.[5][6] The presence of the relatively nonpolar oxane ring may slightly enhance its solubility in some organic solvents compared to carbohydrazide itself.
Table 1: Properties of Common Solvents for Nucleophilic Substitution
| Solvent | Class | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Notes |
| Water (H₂O) | Polar Protic | 80.1 | 100 | High polarity, excellent for dissolving salts, but can hinder S(_N)2 reactions. |
| Methanol (CH₃OH) | Polar Protic | 32.7 | 65 | Good for dissolving polar reactants, can participate in solvolysis. |
| Ethanol (C₂H₅OH) | Polar Protic | 24.5 | 78 | Similar to methanol, a common choice for hydrazide reactions.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent for S(_N)2 reactions, high boiling point. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | A versatile polar aprotic solvent, good for many nucleophilic substitutions. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Lower boiling point than DMSO and DMF, facilitating removal. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | A less polar aprotic solvent, useful for reactants with lower polarity. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | A common solvent for a wide range of organic reactions, low boiling point. |
Experimental Protocol: A Systematic Approach to Solvent Screening
The following protocol provides a general framework for systematically screening solvents to identify the optimal conditions for a nucleophilic substitution reaction with oxane-2-carbohydrazide. This protocol should be adapted based on the specific electrophile and the desired reaction scale.
dot
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Application Notes and Protocols: Catalytic Hydrogenation of Oxane-2-Carbohydrazide for the Synthesis of Bio-Isosteres
Introduction: The Significance of Saturated Heterocycles in Drug Discovery
In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are of paramount importance. Their three-dimensional structures provide access to a greater chemical space compared to their flat aromatic counterparts, often leading to improved pharmacological properties such as solubility, metabolic stability, and target-binding affinity. The tetrahydropyran (oxane) ring, in particular, is a privileged motif found in numerous natural products and approved pharmaceuticals. The transformation of functional groups appended to this core structure is therefore a critical endeavor for drug development professionals.
This technical guide provides a comprehensive overview of the catalytic hydrogenation of oxane-2-carbohydrazide to its corresponding primary amine, (tetrahydro-2H-pyran-2-yl)methanamine. This transformation is a key step in the synthesis of novel bio-isosteres and molecular probes where the introduction of a primary amine is desired for further functionalization or to modulate biological activity. We will delve into the synthesis of the starting carbohydrazide and provide detailed, field-proven protocols for its reduction using two of the most robust and widely utilized heterogeneous catalysts: Raney® Nickel and Palladium on Carbon (Pd/C).
Workflow Overview: From Carboxylic Acid to Primary Amine
The overall synthetic strategy involves a two-step sequence starting from the commercially available tetrahydro-2H-pyran-2-carboxylic acid. The first step is the formation of the carbohydrazide via the corresponding ester, followed by the catalytic hydrogenation of the carbohydrazide to the desired primary amine.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Starting Material: Oxane-2-Carbohydrazide
The synthesis of oxane-2-carbohydrazide is efficiently achieved through the hydrazinolysis of a corresponding ester, typically the ethyl or methyl ester of tetrahydro-2H-pyran-2-carboxylic acid. This reaction is generally high-yielding and proceeds under mild conditions.
Protocol 1: Synthesis of Oxane-2-Carbohydrazide
This protocol first describes the esterification of the commercially available carboxylic acid, followed by the conversion to the carbohydrazide.
Step 1: Esterification of Tetrahydro-2H-pyran-2-carboxylic Acid
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydro-2H-pyran-2-carboxylic acid (13.0 g, 100 mmol).
-
Reagent Addition: Add absolute ethanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with gentle stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield ethyl tetrahydro-2H-pyran-2-carboxylate as a colorless oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Step 2: Hydrazinolysis to Oxane-2-Carbohydrazide
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl tetrahydro-2H-pyran-2-carboxylate (15.8 g, 100 mmol) in absolute ethanol (100 mL).
-
Reagent Addition: Add hydrazine hydrate (10 mL, ~200 mmol, 2 equivalents) dropwise to the stirred solution at room temperature. A white precipitate may begin to form upon addition.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours or at reflux for 2-4 hours for a faster reaction. Monitor the reaction by TLC until the starting ester is consumed.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration and wash the filter cake with cold ethanol.
-
Drying: Dry the collected solid under vacuum to afford oxane-2-carbohydrazide as a white crystalline solid in high yield.
Part 2: Catalytic Hydrogenation of Oxane-2-Carbohydrazide
The reduction of the carbohydrazide functional group to a primary amine is a challenging transformation that requires a potent catalytic system. The N-N bond of the hydrazide must be cleaved, and the carbonyl group reduced. Both Raney Nickel and Palladium on Carbon are effective catalysts for this transformation, each with its own set of advantages and considerations.
Mechanistic Insight
The catalytic hydrogenation of a carbohydrazide to a primary amine is believed to proceed through a multi-step mechanism on the catalyst surface. The initial step involves the hydrogenolysis of the N-NH2 bond to form an amide intermediate. This is followed by the hydrogenation of the amide to the corresponding amine.
Caption: Putative reaction pathway.
Protocol 2: Raney® Nickel Catalyzed Hydrogenation
Raney® Nickel is a highly active, pyrophoric catalyst composed of a fine-grained nickel-aluminum alloy.[1] It is particularly effective for the hydrogenation of nitrogen-containing functional groups.[1]
Safety First: Raney® Nickel is pyrophoric and must be handled with extreme care, always under a layer of solvent (typically water or ethanol) and away from flammable materials.[1]
Materials:
-
Oxane-2-carbohydrazide
-
Raney® Nickel (50% slurry in water)
-
Ethanol or Methanol
-
High-pressure hydrogenation vessel (Parr apparatus or similar)
-
Hydrogen gas source
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 2-3 g) with deionized water (3 x 20 mL) and then with the reaction solvent (ethanol or methanol, 3 x 20 mL) to remove residual alkali and water. Never allow the catalyst to become dry.
-
Reaction Setup: To a high-pressure hydrogenation vessel, add oxane-2-carbohydrazide (1.44 g, 10 mmol) and ethanol (50 mL).
-
Catalyst Addition: Carefully add the washed Raney® Nickel to the reaction vessel under a stream of inert gas (argon or nitrogen).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to 50-100 atm with hydrogen.
-
Reaction Conditions: Heat the reaction mixture to 50-80 °C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction time can vary from 6 to 24 hours depending on the substrate and reaction conditions.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.
-
Catalyst Removal: The catalyst must be filtered carefully. A common method is to filter the reaction mixture through a pad of Celite®. The filter cake must be kept wet with solvent at all times to prevent ignition. The filtered catalyst should be immediately quenched by slowly adding it to a large volume of water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (tetrahydro-2H-pyran-2-yl)methanamine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Protocol 3: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is a versatile and widely used hydrogenation catalyst.[2] It is generally less pyrophoric than Raney Nickel, making it easier to handle.[1]
Materials:
-
Oxane-2-carbohydrazide
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogenation apparatus (atmospheric pressure balloon or high-pressure vessel)
-
Hydrogen gas source
Procedure:
-
Reaction Setup: To a hydrogenation flask or a high-pressure vessel, add oxane-2-carbohydrazide (1.44 g, 10 mmol) and ethanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol %, ~150-300 mg) to the reaction mixture.
-
Hydrogenation (Atmospheric Pressure): If using a balloon, evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature for 24-48 hours.
-
Hydrogenation (High Pressure): For a more rapid reaction, use a high-pressure vessel. Seal the vessel, purge with hydrogen, and pressurize to 10-50 atm. Heat to 40-60 °C and stir until hydrogen uptake ceases.
-
Work-up and Catalyst Removal: After the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure and purify the resulting (tetrahydro-2H-pyran-2-yl)methanamine as described in the Raney® Nickel protocol.
Results and Discussion: A Comparative Analysis
| Parameter | Raney® Nickel Protocol | Pd/C Protocol |
| Catalyst Activity | Generally more active for N-N bond cleavage. | Highly effective, but may require higher catalyst loading or pressure. |
| Reaction Conditions | 50-100 atm H₂, 50-80 °C | 1-50 atm H₂, RT-60 °C |
| Safety | Highly pyrophoric, requires careful handling.[1] | Less pyrophoric, easier to handle.[1] |
| Cost | Generally less expensive than palladium-based catalysts. | More expensive due to the precious metal content. |
| Selectivity | Can sometimes lead to over-reduction or side reactions. | Generally offers high selectivity. |
Expected Outcome: Both protocols are expected to provide the desired (tetrahydro-2H-pyran-2-yl)methanamine in good to excellent yields. The choice of catalyst will depend on the available equipment, safety considerations, and the scale of the reaction.
Characterization of (tetrahydro-2H-pyran-2-yl)methanamine:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the tetrahydropyran ring protons and a singlet or broad singlet for the -CH₂NH₂ protons.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (115.17 g/mol ).
-
IR Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure, or low temperature. | Use fresh catalyst, increase hydrogen pressure and/or temperature. Ensure vigorous stirring. |
| Low Yield | Catalyst poisoning, product degradation, or inefficient work-up. | Use purified solvents and reagents. Avoid excessive heating during work-up. Optimize extraction and purification steps. |
| Formation of Side Products | Over-reduction or side reactions. | Optimize reaction time and temperature. Consider using a milder catalyst or reaction conditions. |
Conclusion
The catalytic hydrogenation of oxane-2-carbohydrazide is a robust and efficient method for the synthesis of (tetrahydro-2H-pyran-2-yl)methanamine, a valuable building block in drug discovery. This guide provides detailed protocols using both Raney® Nickel and Palladium on Carbon, allowing researchers to select the most appropriate method for their specific needs. By understanding the underlying principles and adhering to the outlined procedures and safety precautions, scientists can confidently and successfully perform this important transformation.
References
-
Wikipedia. Raney nickel. [Link]
-
Organic Syntheses. Facile Reduction of Amides Using Nickel Catalysis: Reduction of 12-Aminododecanolactam. [Link]
Sources
Troubleshooting & Optimization
Purification techniques for oxane-2-carbohydrazide: Recrystallization vs Chromatography
Topic: Purification Protocols & Troubleshooting Guide Molecule: Oxane-2-carbohydrazide (Tetrahydropyran-2-carbohydrazide) CAS Context: Analogous to 100485-65-8 (General Tetrahydropyran-2-carboxylic acid derivatives)
Executive Summary: The Purification Strategy
Purifying oxane-2-carbohydrazide presents a classic challenge in organic synthesis: handling a molecule that is polar, capable of hydrogen bonding, and potentially basic, while removing unreacted esters and excess hydrazine.
The choice between Recrystallization and Chromatography is not arbitrary; it is dictated by the impurity profile and the scale of your reaction.
Quick Decision Matrix
| Feature | Recrystallization | Flash Chromatography |
| Primary Use Case | Bulk purification (>1g); Removal of trace soluble impurities. | Separation of complex mixtures; Isolation from "oily" crude. |
| Purity Potential | High (>99%) for crystalline solids. | Variable; excellent for removing baseline tars. |
| Solvent Cost | Low. | High. |
| Time Efficiency | High (once conditions are found). | Low (requires packing, running, evaporating). |
| Major Risk | "Oiling out" (phase separation without crystal formation). | Irreversible adsorption (streaking) on Silica. |
Part 1: Impurity Profiling & Origin
Before selecting a method, you must identify what you are removing. The synthesis of oxane-2-carbohydrazide typically involves the hydrazinolysis of an ester (e.g., ethyl tetrahydropyran-2-carboxylate).
Visualizing the Impurity Landscape
Figure 1: Reaction pathways leading to common impurities in hydrazide synthesis.
Part 2: Recrystallization (The Preferred Method)
For hydrazides, recrystallization is generally superior to chromatography because hydrazides are polar and tend to streak on silica gel.
Protocol A: Solvent Selection
Hydrazides are typically soluble in polar protic solvents (Water, Methanol, Ethanol) and insoluble in non-polar solvents (Hexanes, Ether).
-
Primary Solvent (Dissolver): Absolute Ethanol or Methanol.
-
Anti-Solvent (Precipitator): Diethyl Ether, MTBE, or Hexanes.
Step-by-Step Workflow
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethanol (boiling) required to dissolve the solid.
-
Critical Check: If the solution is colored (yellow/orange), treat with activated charcoal for 5 minutes, then filter hot through Celite.
-
-
Cloud Point: Remove from heat. Add the Anti-Solvent (e.g., Diethyl Ether) dropwise to the hot solution until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of hot Ethanol to clear the solution again.
-
Crystallization: Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary). Then, move to an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the crystals via vacuum filtration. Wash with cold Anti-Solvent (Ether/Hexane).
Troubleshooting Recrystallization
Q: My product "oiled out" (formed a liquid blob) instead of crystals. Why?
-
Cause: The anti-solvent was added too quickly, or the solution cooled too fast, causing the product to crash out as an amorphous supercooled liquid.
-
Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" (if available) or scratch the inner glass surface with a spatula to induce nucleation. Cool much slower.
Q: The crystals smell like ammonia.
-
Cause: Trapped hydrazine or ammonia gas.
-
Fix: Recrystallize again, or dry the solid in a vacuum oven at 40°C for 24 hours to sublime volatile amine residues.
Part 3: Chromatography (The "Rescue" Method)
Use chromatography if recrystallization fails or if you need to separate the product from a structurally similar impurity (e.g., a chiral enantiomer, though this requires a chiral column).
Challenge: The "Streaking" Effect
Oxane-2-carbohydrazide contains both an amide and a primary amine. These groups interact strongly with the acidic silanols on silica gel, causing peak tailing (streaking) and poor resolution.
Protocol B: Normal Phase Silica (Flash)
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).
-
The "Secret Sauce": Add 1% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine (TEA) to the mobile phase.
Recommended Gradient:
-
Start: 100% DCM.
-
Ramp: 0% to 10% MeOH (with 1% NH₄OH) over 20 minutes.
-
Elution: Product typically elutes between 5-8% MeOH.
Protocol C: Reverse Phase (C18)
If the compound is very water-soluble, Normal Phase may fail completely.
-
Column: C18 functionalized silica.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.
-
Gradient: 5% B to 50% B. (Hydrazides are polar and will elute early).
Part 4: Technical FAQs & Troubleshooting
Q: How do I remove excess Hydrazine without chromatography?
-
A: Hydrazine is the most dangerous impurity here.
-
Technique: Dissolve the crude reaction mixture in Ethyl Acetate. Wash the organic layer with Saturated Brine (3x). Hydrazine hydrates partition preferentially into the aqueous brine layer.
-
Warning: Do not wash with acid (HCl), as this will protonate the hydrazide product, pulling it into the water layer and reducing your yield.
-
Q: The melting point is lower than reported (e.g., <150°C). Is it impure?
-
A: Likely, yes.[2] A depressed melting point usually indicates solvent entrapment (ethanol) or the presence of the unreacted ester.
-
Diagnostic: Run a ¹H NMR.
-
Look for a triplet/quartet pattern (ethyl group) indicating unreacted ester.
-
Look for a broad singlet around 4.0 ppm indicating hydrazine.
-
-
Q: Can I use Acetone for recrystallization?
-
A: NO.
-
Reason: Hydrazides react with ketones (acetone) to form hydrazones (Schiff bases). You will chemically alter your product into a different molecule. Always use non-ketone solvents (Alcohols, Ethers, Esters).
-
Summary of Physical Data
| Property | Value / Description | Note |
| State | White Crystalline Solid | |
| Solubility | High: Water, MeOH, EtOH, DMSO.Low: DCM, EtOAc.Insoluble: Hexane, Ether.[4] | |
| TLC Visualization | UV inactive (mostly); Stain with Ninhydrin or PMA . | Ninhydrin turns hydrazides red/purple. |
| pKa | ~3-4 (Hydrazide NH). | Weakly basic; nucleophilic. |
References
-
Frontier, A. (2026).[5] How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Link
-
Biotage. (2025).[2][6] Successful Flash Chromatography: Solvent Choices and Selectivity. Biotage Knowledge Base. Link
-
Phenomenex. (2025).[2][6] Flash Chromatography: Principles & Applications. Phenomenex Technical Guides. Link
-
BenchChem. (2025).[7] Pyrazine Carbohydrazide Synthesis and Purification Protocols. BenchChem Technical Support. Link
-
National Institutes of Health (NIH). (2025). General methods for flash chromatography using disposable columns. PMC Database. Link
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. researchgate.net [researchgate.net]
- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 4. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Oxane-2-Carbohydrazide Reactivity
Executive Summary: The "Oxane-2" Challenge
Researchers frequently encounter stalled reactions when utilizing oxane-2-carbohydrazide (tetrahydro-2H-pyran-2-carbohydrazide). Unlike linear alkyl hydrazides, this building block presents a unique "double-lock" resistance mechanism:
-
Steric Shielding: The tetrahydropyran (THP) ring adopts a chair conformation. The carbohydrazide group at the C2 position is sterically crowded by the adjacent ring oxygen and the C3 methylene protons, particularly if the substituent is forced into an axial orientation due to the anomeric effect.
-
Electronic Deactivation: The inductive effect of the ring oxygen (
-heteroatom) reduces the nucleophilicity of the hydrazide nitrogen, making it a sluggish partner for condensation.
This guide provides field-validated protocols to bypass these barriers, moving beyond standard textbook conditions to advanced catalytic and solvent-mediated strategies.
Part 1: Diagnostic Workflow
Before altering your synthesis, identify the specific failure mode using this logic tree.
Figure 1: Decision matrix for troubleshooting hydrazide reactivity.
Part 2: Scenario A - Difficult Hydrazone Formation
Goal: Condensation with ketones/aldehydes for library screening. Standard Fail: Refluxing in Ethanol with Acetic Acid often yields <20% conversion after 24h.
The Mechanistic Fix: Lewis Acid Catalysis
Standard Brønsted acids (AcOH) are often insufficient to activate sterically hindered carbonyl partners for attack by a deactivated hydrazide. Scandium(III) Triflate (
Comparative Data: Oxane-2-Carbohydrazide + Acetophenone (24h)
| Condition | Solvent | Catalyst | Yield | Notes |
| Standard | EtOH | AcOH (10%) | 18% | Mostly SM recovered. |
| Nucleophilic | MeOH | Aniline (100 mM) | 45% | Aniline forms a reactive Schiff base intermediate. |
| Optimized | MeCN | Sc(OTf)3 (5 mol%) | 92% | Clean conversion, minimal purification. |
Validated Protocol: Sc(OTf)3 Catalyzed Condensation[1]
-
Dissolve: 1.0 equiv of oxane-2-carbohydrazide and 1.1 equiv of aldehyde/ketone in Acetonitrile (0.2 M).
-
Catalyst: Add 5 mol% Sc(OTf)3 .
-
Reaction: Stir at room temperature. If SM persists after 2h, heat to 50°C.
-
Note: Sc(OTf)3 is water-stable; anhydrous solvents are preferred but not strictly required.
-
-
Workup: Dilute with EtOAc, wash with water (removes catalyst), dry, and concentrate.
Why this works: Scandium triflate is a "hard" Lewis acid that activates the electrophile while accommodating the steric bulk of the oxane ring better than protonation alone [1].
Part 3: Scenario B - Cyclization to 1,3,4-Oxadiazoles
Goal: Creating rigid heterocycles for drug cores.
Standard Fail:
The Mechanistic Fix: The "Magic Solvent" Effect (HFIP)
Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor (high
Figure 2: HFIP facilitates the rate-limiting dehydration step via H-bond networks [2].
Validated Protocol: Burgess Reagent in HFIP
For acid-sensitive THP rings, avoid
-
Formation: Form the diacylhydrazine intermediate first (using standard coupling like EDC/NHS).
-
Cyclization: Dissolve the intermediate in HFIP (0.1 M).
-
Reagent: Add 1.5 equiv of Burgess Reagent .
-
Microwave: Irradiate at 100°C for 15 minutes .
-
Comparison: Thermal heating at reflux takes 12 hours; Microwave drives the reaction against the steric gradient.
-
-
Workup: Evaporate HFIP (recoverable). Flash chromatography.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use standard peptide coupling reagents (HATU/EDC) to attach the hydrazide to an acid? A: Yes, but order of addition matters. Activate the acid partner first with EDC/NHS or HATU/DIPEA, then add the oxane-2-carbohydrazide. If you mix everything at once, the slow nucleophilicity of the hydrazide may lead to hydrolysis of the active ester before coupling occurs.
Q: The reaction is stuck at 50% conversion. Should I add more catalyst? A: No. If using Sc(OTf)3, the catalyst is likely not dead. The issue is equilibrium. Add a dehydrating agent (molecular sieves 4Å) to remove water and drive the equilibrium forward.
Q: Why does the NMR show rotamers? A: The N-N bond in hydrazides has restricted rotation, and the bulky THP group exacerbates this. You will often see "doubled" peaks in the proton NMR at room temperature. Run the NMR at 50°C or higher to coalesce the peaks and confirm purity.
Q: Is the THP ring stable to Sc(OTf)3? A: Yes. Unlike strong Brønsted acids (HCl, TFA) which can cleave the THP ether linkage (ring opening), Sc(OTf)3 is mild and compatible with the ether functionality [1].
References
-
Scandium(III) Triflate as an Efficient and Recyclable Catalyst. Karimi, B., & Ma'mani, L.[1] (2003).[1] Synthesis.
-
Unravelling the workings of 'miracle solvent' hexafluoro-isopropanol. University of Amsterdam.[2][3] (2024).[3][4]
-
Hydrazides as Powerful Tools in Medicinal Chemistry. Popiołek, L.[5] (2021).[3][4][5][6] PMC (PubMed Central).
-
Steric hindrance and Nucleophilic Substitution. Khan Academy. (2013).[7]
Sources
- 1. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 2. Unravelling the workings of ‘miracle solvent’ hexafluoro-isopropanol [mpip-mainz.mpg.de]
- 3. Unravelling the workings of ‘miracle solvent’ hexafluoro-isopropanol - HIMS - University of Amsterdam [hims.uva.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Optimizing pH conditions for oxane-2-carbohydrazide hydrazone formation
Topic: Optimizing pH conditions for oxane-2-carbohydrazide hydrazone formation Document ID: TS-OX2-HYD-001 Status: Active
Executive Summary
This guide addresses the kinetic and thermodynamic challenges of condensing oxane-2-carbohydrazide (tetrahydropyran-2-carbohydrazide) with carbonyl-bearing substrates (aldehydes/ketones).
The formation of the hydrazone bond is strictly pH-dependent, following a bell-shaped rate profile.[1] For oxane-2-carbohydrazide, the optimal pH window is 4.5 – 5.5 . Deviating from this range results in either protonation of the nucleophile (low pH) or lack of carbonyl activation (high pH).
Module 1: The Mechanistic Basis (The "Why")
To troubleshoot effectively, you must understand the competing forces at play. The reaction proceeds through a carbinolamine intermediate, and the rate-determining step (RDS) shifts depending on the pH.
The pH Paradox
-
Acidic Region (pH < 4.0): The reaction slows because the hydrazide nitrogen (the nucleophile) becomes protonated (
), rendering it unreactive.[2] -
Basic/Neutral Region (pH > 6.0): The reaction slows because the carbonyl electrophile is not activated by protonation, and the dehydration of the carbinolamine intermediate becomes sluggish.
-
The "Sweet Spot" (pH 4.5 – 5.5): This range balances the concentration of the free nucleophile with sufficient acid catalysis to activate the carbonyl and drive dehydration.
Visualizing the Mechanism
The following diagram illustrates the reaction pathway and where pH exerts control.
Module 2: Optimized Protocol (Acetate Method)
This protocol is validated for oxane-2-carbohydrazide. The oxane (tetrahydropyran) ring increases polarity compared to phenyl rings but may introduce steric drag at the 2-position.
Reagents
-
Buffer: 0.1 M Sodium Acetate, adjusted to pH 4.5 with acetic acid.
-
Solvent: Methanol or DMSO (if substrate is hydrophobic).
-
Catalyst (Optional): Aniline (10–100 mM) for slow reactions at neutral pH.
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1 | Buffer Preparation | Prepare 0.1 M NaOAc. Adjust pH to 4.5 exactly. Do not use Phosphate Buffered Saline (PBS) for the reaction step; it buffers at pH 7.4 where kinetics are slow. |
| 2 | Dissolution | Dissolve oxane-2-carbohydrazide in the buffer (or minimal DMSO). Final concentration: 1.2–1.5 equivalents relative to the carbonyl. |
| 3 | Incubation | Add the carbonyl substrate. Incubate at 25°C – 37°C for 2–16 hours. |
| 4 | Monitoring | Monitor by LC-MS. Look for the mass shift corresponding to |
| 5 | Workup/Stabilization | Option A (Reversible): Neutralize to pH 7.0–7.4 for storage.Option B (Permanent): Add |
Module 3: Troubleshooting & FAQs
Q1: My LC-MS shows a peak with Mass = [Product + 18]. What is this?
Diagnosis: This is the carbinolamine intermediate . Root Cause: The dehydration step is stalled. This typically happens if the pH is too high (> 6.0), where proton transfer required to eliminate water is insufficient. Fix: Lower the pH to 4.5 or increase the temperature to 37°C to drive the elimination of water.
Q2: The reaction is sluggish even at pH 4.5. What now?
Diagnosis: Steric hindrance at the oxane 2-position or an electron-rich carbonyl substrate. Advanced Fix (Nucleophilic Catalysis): Add 10–100 mM Aniline to the reaction mixture.
-
Mechanism:[1][3][4][5][6][7] Aniline reacts rapidly with the aldehyde to form a highly reactive Schiff base (aniline imine). The oxane-2-carbohydrazide then attacks this intermediate (transimination), which is faster than attacking the aldehyde directly.
Q3: I see the product forming, but it disappears during purification.
Diagnosis: Hydrolysis. Root Cause: Hydrazones are dynamic covalent bonds. They are stable at neutral pH but hydrolyze rapidly at low pH (< 3) or high pH (> 9), especially in dilute conditions. Fix:
-
Ensure your HPLC mobile phase is not too acidic (use 0.1% Formic acid, not 1% TFA).
-
Neutralize fractions immediately after collection.
-
Consider reducing the bond with Sodium Cyanoborohydride (
) if a permanent linkage is desired.
Q4: Why not use simple PBS (pH 7.4)?
Technical Insight: While the reaction can proceed at pH 7.4, the rate constant (
Module 4: Decision Logic for Optimization
Use this logic flow to determine your specific experimental conditions.
References
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link
- Foundational text establishing the bell-shaped pH rate profile and general acid c
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link
- Authoritative source on Aniline catalysis to accelerate hydrazone formation
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link
- Provides critical data on the stability of hydrazone linkages and the necessity of reduction for permanent conjug
-
Cordes, E. H., & Jencks, W. P. (1962). General Acid Catalysis of Semicarbazone Formation. Journal of the American Chemical Society, 84(22), 4319–4328. Link
- Detailed kinetic analysis supporting the r
Sources
- 1. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 7. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Removing unreacted hydrazine impurities from oxane-2-carbohydrazide
Topic: Removal of Unreacted Hydrazine Impurities Target Molecule: Oxane-2-carbohydrazide (Tetrahydropyran-2-carbohydrazide) Regulatory Context: ICH M7 (Mutagenic Impurities)
Introduction: The Hydrazine Challenge
You are likely accessing this guide because your synthesis of oxane-2-carbohydrazide (via the reaction of ethyl oxane-2-carboxylate with hydrazine hydrate) has resulted in a product contaminated with residual hydrazine.
The Critical Issue: Hydrazine is a Class 1 known mutagenic carcinogen. Under ICH M7 guidelines , it must be controlled to extremely low levels (typically <1.5 µ g/day intake, or single-digit ppm levels in the API). Unlike standard impurities, hydrazine cannot be removed simply by "drying" because it forms hydrates and adheres to polar surfaces. Furthermore, because your product is a hydrazide (R-CONH-NH₂), it shares similar chemical properties (polarity, hydrogen bonding) with the impurity (NH₂-NH₂), making separation difficult.
This guide provides validated protocols to strip hydrazine to compliant levels without degrading your target molecule.
Module 1: Diagnosis & Detection
Before attempting purification, you must confirm the presence and level of hydrazine. Standard UV-HPLC will fail because hydrazine lacks a chromophore and co-elutes with the solvent front.
Recommended Analytical Method: HPLC with Derivatization
You must derivatize hydrazine to render it UV-active and lipophilic enough to retain on a C18 column.
| Parameter | Specification |
| Derivatizing Agent | Benzaldehyde (Standard) or 2-Hydroxy-1-naphthaldehyde (HNA) (High Sensitivity) |
| Reaction | Hydrazine + 2 Benzaldehyde → Benzalazine (Yellow precipitate, UV active) |
| Sample Prep | Dissolve 10 mg product in 1 mL MeOH. Add 0.5 mL Benzaldehyde solution (1% in MeOH). Vortex. Wait 15 mins. |
| Detection | UV at 305 nm (Benzalazine) or 406 nm (HNA derivative) |
| Limit of Detection | ~0.1 ppm (with HNA method) |
Technical Note: Your product (oxane-2-carbohydrazide) will also react with benzaldehyde to form a hydrazone. This is expected. The method separates the bis-imine (from hydrazine) from the mono-imine (from your product) based on retention time.
Module 2: Purification Protocols
Protocol A: Recrystallization (The Gold Standard)
This is the most effective method for oxane-2-carbohydrazide. It exploits the high solubility of hydrazine hydrate in cold ethanol/water, whereas the oxane derivative is less soluble.
Prerequisites:
-
Crude purity >90%.
-
Hydrazine content <5%.[1]
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid in Absolute Ethanol (EtOH) (10 mL per gram of solid).
-
Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Water dropwise (up to 10% v/v) until a clear solution is obtained.
-
Why? The oxane ring adds lipophilicity, making pure water a poor solvent, but pure EtOH might not dissolve the polar hydrazide moiety well enough at high concentrations.
-
-
Slow Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.
-
Critical: Rapid cooling traps hydrazine in the crystal lattice (occlusion).
-
-
Crystallization: Once at room temperature, cool further to 0–5°C in an ice bath for 1 hour.
-
Filtration: Filter the white crystals using a sintered glass funnel.
-
The Displacement Wash (Crucial): Wash the filter cake with cold Isopropanol (IPA) (2x volume of cake).
-
Drying: Dry under vacuum at 40°C.
Protocol B: Azeotropic Wash (For Stubborn Residues)
If Protocol A yields a product with 50–500 ppm hydrazine, use this "polishing" step. Hydrazine forms a high-boiling azeotrope with water, making it hard to dry off. It forms a lower-boiling azeotrope with toluene, but toluene is toxic. We use Methanol for a slurry wash.
-
Slurry: Suspend the dried crystals in Methanol (5 volumes).
-
Agitation: Stir briskly at room temperature for 30 minutes. Do not heat.
-
Filtration: Filter and wash with Methyl tert-butyl ether (MTBE) .
-
Logic: Methanol dissolves residual hydrazine hydrate on the surface of the crystals without significantly dissolving the oxane-carbohydrazide solid. MTBE displaces the methanol and ensures rapid drying.
Module 3: Visualizing the Workflow
The following diagrams illustrate the impurity formation pathway and the decision logic for purification.
Figure 1: Synthesis & Impurity Pathway
Caption: The reaction requires excess hydrazine to drive completion, inevitably leaving toxic residues that must be separated from the target hydrazide.
Figure 2: Purification Decision Tree
Caption: Select the purification intensity based on the initial contamination level. Recrystallization is required for gross contamination.
Module 4: Troubleshooting & FAQs
Q1: Why can't I use a scavenger resin (like aldehyde-functionalized polymer) to remove the hydrazine?
A: This is a common pitfall. While aldehyde resins (e.g., polymer-bound benzaldehyde) react rapidly with hydrazine, they also react with your product . Your product is a hydrazide (
-
Exception: If you use a Strong Acid Cation (SAC) resin, you might achieve separation based on pKa (Hydrazine pKa ~8 vs. Hydrazide pKa ~3), but recrystallization is generally superior for solids.
Q2: My product is "oiling out" during recrystallization. What is happening? A: This is common with oxane (tetrahydropyran) derivatives.
-
Cause: The solvent polarity is too high (too much water) or the cooling is too fast. The product separates as a liquid phase before it can crystallize.
-
Fix: Re-heat to dissolve the oil. Add a small amount of Ethanol to increase solubility. Seed the solution with a tiny crystal of pure product at 40°C. Cool very slowly (10°C per hour).
Q3: I dried the product for 24 hours, but hydrazine levels are still high. Why? A: Hydrazine hydrate is notoriously difficult to remove by vacuum drying alone because it hydrogen-bonds strongly to the hydrazide N-H and C=O groups. You cannot "pump" it off. You must perform the Isopropanol displacement wash (Protocol A, Step 6) to physically rinse the hydrazine from the crystal surface before drying.
Q4: Can I use Acetone to wash the product?
A: NO. Acetone will react with your oxane-2-carbohydrazide to form an isopropylidene hydrazone (
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5] International Council for Harmonisation.
-
Anderson, J. E., et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials." Journal of Pharmaceutical and Biomedical Analysis. (Describes the HNA derivatization method).
-
BenchChem Technical Support . "Purification of Carbohydrazide Derivatives." (General recrystallization protocols for hydrazides).
-
European Medicines Agency (EMA) . Questions and answers on the implementation of the ICH M7 guideline.
Sources
- 1. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. gmp-navigator.com [gmp-navigator.com]
Addressing solubility issues of oxane-2-carbohydrazide in DCM
Technical Support Center: Oxane-2-carbohydrazide Solubility
Welcome to the technical support guide for addressing solubility challenges with oxane-2-carbohydrazide, specifically in dichloromethane (DCM). This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to assist researchers, chemists, and formulation scientists in overcoming one of the most common hurdles in synthesis and process development.
Our approach is rooted in first principles, aiming to explain not just what to do, but why a particular strategy is scientifically sound.
Frequently Asked Questions (FAQs)
Q1: Why is my oxane-2-carbohydrazide exhibiting poor solubility in pure Dichloromethane (DCM)?
A1: The solubility challenge arises from a fundamental mismatch in molecular polarity.
-
Oxane-2-carbohydrazide: This molecule possesses a dual nature. The oxane (tetrahydropyran) ring is relatively non-polar. However, the carbohydrazide functional group (-CONHNH₂) is highly polar and capable of forming strong intermolecular hydrogen bonds with itself. These hydrogen bonds create a stable crystal lattice that requires significant energy to break.
-
Dichloromethane (DCM): DCM is a moderately polar aprotic solvent.[1][2] While it has a dipole moment, it cannot act as a hydrogen bond donor and is a very weak hydrogen bond acceptor.
Therefore, DCM is effective at solvating the non-polar portion of your molecule but lacks the specific hydrogen-bonding capability to effectively break apart the self-associated network of the carbohydrazide groups. This results in the common observation of a fine, undissolved suspension.
Q2: I've tried stirring for hours with no success. What are the immediate, low-intervention steps I can take?
A2: Before significantly altering your solvent system, consider these physical methods:
-
Sonication: Use an ultrasonic bath to provide localized energy. This can help break down particle agglomerates and accelerate the dissolution process at the solid-liquid interface.
-
Gentle Heating: Carefully warming the mixture can increase solubility. However, exercise extreme caution. DCM has a low boiling point (approx. 40°C) and heating can cause a dangerous pressure buildup in a closed system.[1][3] More importantly, heating DCM can lead to the generation of toxic and corrosive fumes like hydrogen chloride and phosgene, especially in the presence of impurities or on hot surfaces.[3][4] Always heat gently in a well-ventilated fume hood with an appropriate reflux condenser.
-
Purity Check: Verify the purity of your oxane-2-carbohydrazide. Insoluble impurities could be the primary issue. Also, confirm the dryness of your DCM; excess water can interfere with the solubility of many organic compounds.
Q3: Can I use a co-solvent to improve solubility? If so, which ones are recommended and how much should I add?
A3: Yes, co-solvency is often the most effective and practical solution.[5] The goal is to add a small amount of a more polar, hydrogen-bond-accepting solvent to the DCM to disrupt the solute's crystal lattice without drastically changing the overall properties of the medium.
Recommended Co-solvents:
-
Methanol (MeOH) or Ethanol (EtOH): These protic solvents are excellent hydrogen bond donors and acceptors. Adding just 1-5% (v/v) of MeOH or EtOH can dramatically increase solubility. They are often used in DCM-based mobile phases for chromatography for this exact reason.[6]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are polar aprotic solvents with high dielectric constants. They are exceptional at solvating polar functional groups. Use sparingly (0.5-2% v/v), as they can be difficult to remove during workup due to their high boiling points.
-
Acetonitrile (MeCN): A polar aprotic solvent that is less viscous and has a lower boiling point than DMF or DMSO, making it easier to remove. It can be a good intermediate choice.[6]
Strategy: Start by adding the co-solvent dropwise to your suspension at room temperature while stirring vigorously. Often, you will see the solution clarify after adding only a small percentage.
Q4: My reaction is incompatible with alcohols or high-boiling solvents. What are some alternative solvents to DCM?
A4: If co-solvents are not an option, you may need to replace DCM entirely. The ideal replacement will have a similar polarity profile but with slightly better solvating power for your compound.
| Solvent | Boiling Point (°C) | Key Characteristics |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80°C | A greener, bio-based alternative with a higher boiling point.[7] It has good solvating power and is useful in many organometallic reactions.[7] |
| Ethyl Acetate (EtOAc) | ~77°C | A common, moderately polar solvent. It is less toxic than DCM and can be a suitable replacement for many reactions and chromatographic separations.[8] |
| Chloroform (CHCl₃) | ~61°C | Slightly more polar than DCM and a better hydrogen bond acceptor. It may offer improved solubility, but it shares many of the same health and safety concerns as DCM. |
| Toluene | ~111°C | A non-polar aromatic solvent. While less polar overall, it can sometimes be effective for compounds with aromatic character through π-π stacking interactions. It is often considered an alternative to DCM in certain reactions.[8] |
Important Note: Switching solvents is not a "drop-in" replacement. You must re-optimize your reaction conditions, as the change in solvent can affect reaction rates, equilibria, and side-product formation.[7][8]
Q5: How can I quickly and reliably determine the approximate solubility of my compound in these new solvent systems?
A5: A precise solubility measurement requires specialized equipment, but a practical, approximate value can be determined in the lab.[9] This is crucial for comparing the effectiveness of different solvent systems.
A common method involves creating a saturated solution and then quantifying the concentration of the dissolved compound, often via HPLC or UV-Vis spectroscopy.[9][10] For a detailed methodology, please refer to Protocol 2 below.
Troubleshooting Workflow & Decision Guide
This diagram outlines a logical progression for addressing the solubility issue, from initial simple steps to more complex modifications.
Caption: A step-by-step decision tree for troubleshooting solubility.
Experimental Protocols
Protocol 1: Systematic Screening of Co-solvents
Objective: To identify an effective co-solvent and the minimum amount required for dissolution.
Materials:
-
Oxane-2-carbohydrazide
-
Anhydrous Dichloromethane (DCM)
-
Co-solvents: Methanol (MeOH), Acetonitrile (MeCN), Dimethylformamide (DMF)
-
Magnetic stirrer and stir bars
-
Glass vials (e.g., 4 mL)
-
Micropipettes
Procedure:
-
Preparation: To three separate vials, add a pre-weighed amount of oxane-2-carbohydrazide (e.g., 10 mg).
-
Add DCM: Add a defined volume of DCM to each vial to match your target reaction concentration (e.g., 1 mL for a 10 mg/mL concentration).
-
Stir: Begin magnetic stirring to create a uniform suspension.
-
Co-solvent Titration:
-
To the first vial, add MeOH dropwise (e.g., in 10 µL increments, equivalent to 1% v/v).
-
To the second vial, add MeCN in the same manner.
-
To the third vial, add DMF in the same manner.
-
-
Observation: After each addition, allow the mixture to stir for 2-3 minutes. Record the volume of co-solvent at which a clear, homogeneous solution is achieved.
-
Analysis: The co-solvent that requires the smallest volume for complete dissolution is the most effective. This minimum volume should be your starting point for scaling up your reaction.
Protocol 2: Determination of Approximate Solubility
Objective: To quantify the solubility of oxane-2-carbohydrazide in a given solvent system. This method is based on creating a saturated solution and analyzing the supernatant.
Materials:
-
Solvent system of interest (e.g., pure DCM, or DCM with 2% MeOH)
-
Oxane-2-carbohydrazide
-
Vials with screw caps
-
Vortex mixer and/or shaker plate
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of oxane-2-carbohydrazide to a vial containing a known volume of the solvent system (e.g., 20-30 mg in 1 mL). The key is to ensure undissolved solid remains.
-
Equilibration: Seal the vial and agitate at a constant temperature for an extended period (e.g., 4-24 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[9]
-
Sample Extraction: Carefully draw off a known volume of the clear supernatant. Crucially , filter this supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[9]
-
Dilution: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration into the linear range of your analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method. Calculate the concentration in the original (undiluted) supernatant. This value represents the approximate solubility (e.g., in mg/mL).
References
-
ICSC 0058 - DICHLOROMETHANE . International Chemical Safety Cards (ICSCs). [Link]
-
Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification . Minds@UW. [Link]
-
Alternatives to Dichloromethane for Teaching Laboratories . Journal of Chemical Education. [Link]
-
Dichloromethane - Incident management . GOV.UK. [Link]
-
DCM Ban: Alternatives & Resources for Dichloromethane . American Chemical Society. [Link]
-
Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds . Analytical Chemistry. [Link]
-
Procedure for Determining Solubility of Organic Compounds . Scribd. [Link]
-
Solubility test for Organic Compounds . [Link]
-
What are alternatives to DCM/MeOH for polar reaction mix purifications? . Biotage. [Link]
-
Dichloromethane PubChem CID 6344 . PubChem - NIH. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . [Link]
-
Safety Data Sheet: Dichloromethane . Carl ROTH. [Link]
-
Solubility determination and crystallization . HUBER. [Link]
-
Carbohydrazide . Ataman Kimya. [Link]
-
Carbohydrazide . Wikipedia. [Link]
-
Dichloromethane . Wikipedia. [Link]
-
Oxygen Scavenger Carbohydrazide . [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability . Int J Pharm Chem Anal. [Link]
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- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. biotage.com [biotage.com]
- 7. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
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- 10. Solubility determination and crystallization [huber-online.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Long-Term Storage and Stability of Oxane-2-Carbohydrazide Solutions
Welcome to the Technical Support Center for oxane-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the long-term storage and stability of oxane-2-carbohydrazide solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of oxane-2-carbohydrazide solutions.
Q1: What is the recommended solvent for preparing a stock solution of oxane-2-carbohydrazide?
A1: For long-term storage, it is highly recommended to prepare stock solutions of oxane-2-carbohydrazide in anhydrous, high-purity dimethyl sulfoxide (DMSO). DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds and is less prone to participating in degradation reactions compared to protic solvents like water or alcohols. Studies on various repository compounds have shown that most are stable in DMSO for extended periods when stored correctly.[1]
Q2: How should I store my stock solution of oxane-2-carbohydrazide?
A2: Stock solutions in anhydrous DMSO should be stored at -20°C or lower in tightly sealed vials to minimize exposure to moisture and air.[2][3] For optimal stability, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] While some hydrazide-functionalized resins have shown stability at room temperature when stored dry, solutions are more susceptible to degradation.[4]
Q3: Can I prepare and store aqueous solutions of oxane-2-carbohydrazide?
A3: While oxane-2-carbohydrazide is soluble in water, long-term storage of aqueous solutions is generally not recommended due to the risk of hydrolysis.[5] Hydrazides can undergo hydrolysis, especially under acidic or basic conditions, which would lead to a loss of reactive compound over time.[6][7][8] If aqueous solutions are necessary for your experiment, they should be prepared fresh and used as quickly as possible.
Q4: What are the primary degradation pathways for oxane-2-carbohydrazide in solution?
A4: The two primary degradation pathways for carbohydrazide derivatives in solution are hydrolysis and oxidation.
-
Hydrolysis: The hydrazide functional group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[6][7][9] This would result in the formation of a carboxylic acid and hydrazine or a substituted hydrazine.
-
Oxidation: The nitrogen-nitrogen bond in the hydrazide moiety can be oxidized by atmospheric oxygen, a process that can be accelerated by the presence of metal ions.[10][11][12][13] This can lead to the formation of various oxidized species and a loss of the desired reactivity.
Q5: I observed a precipitate when I diluted my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
A5: This phenomenon is often referred to as "solvent shocking" or precipitation upon dilution.[14] It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. To prevent this, consider the following:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[14]
-
Co-solvents: If your experimental system can tolerate it, including a small percentage of a water-miscible organic co-solvent (like DMSO or ethanol) in your final aqueous buffer can help maintain solubility.[14]
-
pH Adjustment: The solubility of your compound may be pH-dependent. Adjusting the pH of your final buffer (if permissible for your experiment) may improve solubility.[14]
-
Use of Surfactants: A low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to keep the compound in solution.[14]
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting common issues encountered during the use of oxane-2-carbohydrazide solutions.
Issue 1: Loss of Reactivity Over Time
Symptoms:
-
Your conjugation or labeling reaction yields are lower than expected.
-
You observe a decrease in signal in an assay that relies on the reactivity of the carbohydrazide.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis of the Hydrazide | The carbohydrazide has been cleaved by water present in the solvent or from atmospheric moisture. This is more likely to occur in aqueous solutions or if the DMSO stock is not anhydrous. | Prepare fresh solutions for each experiment. For stock solutions, use anhydrous DMSO and store in a desiccated environment. Minimize the time aqueous working solutions are kept before use. |
| Oxidation of the Hydrazide | The hydrazide has been oxidized by dissolved oxygen. This can be catalyzed by trace metal contaminants.[10][12][13] | Degas aqueous buffers before use. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions. The use of antioxidants like ascorbic acid or erythorbic acid has been patented to stabilize carbohydrazide solutions, though their compatibility with your specific application must be verified.[15] |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can introduce moisture from condensation and may accelerate degradation.[1] | Aliquot your stock solution into single-use vials to avoid repeated temperature cycling. |
Issue 2: Solution Discoloration
Symptoms:
-
Your initially colorless or pale yellow solution of oxane-2-carbohydrazide turns a darker yellow or brown over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxidation | Oxidation of hydrazides can lead to the formation of colored byproducts.[11] | Store solutions protected from light and air. Consider the use of amber vials. As mentioned previously, degassing solvents and working under an inert atmosphere can mitigate oxidation. |
| Reaction with Impurities | The carbohydrazide may be reacting with impurities in the solvent or from the container. | Use high-purity, anhydrous solvents. Ensure all glassware and storage containers are scrupulously clean. |
Issue 3: Inconsistent Results Between Experiments
Symptoms:
-
You observe significant variability in your experimental results when using the same stock solution of oxane-2-carbohydrazide over a period of days or weeks.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Progressive Degradation of Stock Solution | The stock solution is slowly degrading over time, leading to a decrease in the effective concentration of the active compound. | Prepare a fresh stock solution from solid material. Perform a quality control check on your stock solution before critical experiments (see Stability Assessment Protocol below). |
| Inconsistent Solution Preparation | Minor variations in the preparation of working solutions can lead to differences in final concentration. | Use calibrated pipettes and follow a standardized protocol for the preparation of all solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of Oxane-2-Carbohydrazide
Materials:
-
Oxane-2-carbohydrazide (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance and pipettes
Procedure:
-
Equilibrate the solid oxane-2-carbohydrazide to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weigh the desired amount of solid into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Tightly seal the vials and store at -20°C or below.
Protocol 2: Assessment of Oxane-2-Carbohydrazide Solution Stability by HPLC
Objective: To determine the purity and concentration of oxane-2-carbohydrazide in a solution over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Oxane-2-carbohydrazide reference standard
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Prepare Calibration Standards: Prepare a series of calibration standards of the oxane-2-carbohydrazide reference standard in the same solvent as your sample.
-
HPLC Method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~220 nm (or an experimentally determined λmax)
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the compound and any potential degradation products. A starting point could be a linear gradient from 5% to 95% B over 15 minutes.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject your stored oxane-2-carbohydrazide solution.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main peak over time.
-
Quantify the concentration of the parent compound using the standard curve.
-
Visualizations
Logical Workflow for Troubleshooting Solution Stability Issues
Caption: A decision tree for troubleshooting issues with oxane-2-carbohydrazide solutions.
Key Factors Influencing Oxane-2-Carbohydrazide Solution Stability
Caption: Major factors that can impact the stability of oxane-2-carbohydrazide solutions.
References
-
Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. Retrieved from [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & medicinal chemistry letters, 18(22), 6083–6085.
- Maccarrone, G., Rizzarelli, E., & Zappia, G. (2005). Hydrazide derivatives produce active oxygen species as hydrazine. Journal of biochemistry, 138(6), 755–763.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]
- Benie, A. J., & Bundle, D. R. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841-5845.
- Bird, M. J., & Dawson, P. E. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv.
- Slonim, A. R., & Gisclard, J. B. (1976). Oxidation of hydrazine in aqueous solutions.
-
ChemStream. (n.d.). ChemStream OS-208 Safety Data Sheet. Retrieved from [Link]
- Smith, C. D., & Baxendale, I. R. (2020).
-
Bird, M. J., & Dawson, P. E. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. PubMed. [Link]
- Pytka, K., Koczurkiewicz, P., Kotańska, M., & Bucki, A. (2016). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 114-120.
- Faihan, A. R. S., & Behjatmanesh-Ardakani, R. (2024). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 6(1), 117-124.
- Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Organic Syntheses, 101, 1-14.
- Bordwell, F. G., Fried, H. E., Hughes, D. L., Lynch, T. Y., Satish, A. V., & Whang, Y. E. (1990). Acidities of carboxamides, hydroxamic acids, carbohydrazides, benzenesulfonamides, and benzenesulfonohydrazides in DMSO solution. The Journal of Organic Chemistry, 55(10), 3330-3336.
-
ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied. Retrieved from [Link]
- Audrieth, L. F. (1951).
-
LookChem. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]
- Genger, E., & Yildirim, I. (2022).
- Gries, G. R., & Pasau, P. (2015). A photolabile linker for the solid-phase synthesis of hydrazides and pyranopyrazoles.
-
Shandong Mingde Chemical Co., Ltd. (n.d.). Carbohydrazide Reaction With Oxygen. Retrieved from [Link]
- Kurita Water Industries Ltd. (2019). Carbohydrazide-containing composition and method for stabilizing carbohydrazide.
-
Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]
- Blanco, M., Coello, J., Iturriaga, H., Maspoch, S., & Rovira, E. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313–1316.
- Genger, E., & Yildirim, I. (2022). Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. ACS Central Science, 8(7), 947–954.
- Kanichar, L. P., Peterson, B. R., & Stark, R. E. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PloS one, 14(7), e0219875.
- Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 94-124.
- Gil, R. R., & Gamenara, D. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 54(6), 471-488.
- Cheng, X., Hochlowski, J., Tang, H., & He, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–299.
- U.S. Environmental Protection Agency. (1996).
- Li, Y., & Li, H. (2017). The method that derivatization HPLC methods determine hydrazine hydrate.
- Wang, Y., Li, Y., & Feng, Y. (2016). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 6(106), 104719-104726.
- Rahman, M. M. (2018).
-
imChem. (n.d.). TECHNICAL NOTES. Retrieved from [Link]
- Angulo, J., & Nieto, P. M. (2011). NMR analysis of carbohydrate-protein interactions. Methods in molecular biology (Clifton, N.J.), 725, 155–173.
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2011). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents.
-
Riga University. (2021, January 25). Acids and bases. pH scale. Buffer solutions. Hydrolysis of salts. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of Oxane-2-Carbohydrazide
For the discerning researcher in drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. Oxane-2-carbohydrazide, a molecule featuring a saturated heterocyclic oxane (tetrahydropyran) ring appended with a carbohydrazide moiety, presents an interesting case for ¹H NMR spectral analysis. The interplay of the electron-withdrawing carbohydrazide group and the conformational dynamics of the oxane ring gives rise to a nuanced spectrum that, when correctly interpreted, reveals a wealth of structural information.
This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of oxane-2-carbohydrazide. In the absence of a publicly available, assigned spectrum for this specific molecule, we will leverage established principles of NMR spectroscopy and comparative data from analogous structures to construct a reliable interpretation. This document is designed not only as a reference but also as a methodological framework for researchers undertaking similar analytical challenges.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of oxane-2-carbohydrazide is best understood by dissecting the molecule into its two constituent parts: the oxane ring and the carbohydrazide side chain. The electronegativity of the ring oxygen and the amide group, combined with through-bond spin-spin coupling, dictates the chemical shift and multiplicity of each proton signal.
Diagram: Structure and Proton Numbering of Oxane-2-Carbohydrazide
Caption: Workflow from synthesis to NMR analysis.
¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of purified oxane-2-carbohydrazide and dissolve it in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for compounds with exchangeable protons (NH, NH₂) as it can slow down the exchange rate compared to protic solvents, leading to sharper signals. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is crucial for resolving the complex multiplets of the oxane ring protons.
-
Data Processing: Process the raw data by applying Fourier transformation, phasing the spectrum, and performing baseline correction to obtain a clean and interpretable spectrum.
Trustworthiness Through Self-Validation
The protocol described above contains an inherent self-validation loop. The success of the synthesis can be initially verified by techniques such as thin-layer chromatography (TLC) and melting point determination. The definitive structural confirmation, however, comes from the ¹H NMR analysis itself. The obtained spectrum should be consistent with the predicted chemical shifts and multiplicities detailed in the table above. Any significant deviation would warrant a re-evaluation of the compound's identity or purity. For absolute confirmation, further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively.
Conclusion
The ¹H NMR spectral analysis of oxane-2-carbohydrazide is a prime example of how fundamental principles and comparative data can be used to elucidate molecular structure. By understanding the electronic effects of the heteroatoms and the coupling relationships between protons, a detailed and predictive interpretation of the spectrum is achievable. The provided guide offers a robust framework for researchers to not only understand the spectral features of this molecule but also to apply these principles to the analysis of other novel heterocyclic compounds.
References
-
Synthesis and characterization of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]
-
¹H-NMR spectrum of 2 in aqueous carbonate buffer with an external D6-DMSO standard. ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF FLUORINATED 1,3,4-OXADIAZOLE-2-THIONES. sctunisie.org. [Link]
-
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI. [Link]
-
Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci.[Link]
-
Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]
Comparative Guide: X-ray Crystallography & Coordination Dynamics of Oxane-2-Carbohydrazide Complexes
Executive Summary: The "Escape from Flatland"
In modern fragment-based drug discovery (FBDD), the transition from planar, aromatic scaffolds to saturated, three-dimensional heterocycles is a critical strategy to improve physicochemical properties (solubility, metabolic stability) and target specificity.
This guide analyzes Oxane-2-carbohydrazide (Tetrahydropyran-2-carbohydrazide), a saturated cyclic ether ligand, contrasting it with industry-standard aromatic hydrazides like Isoniazid and Benzohydrazide .
Key Technical Insight: Unlike planar aromatic ligands that rely heavily on
Structural Comparative Analysis
The following table contrasts the crystallographic and physicochemical profiles of the oxane ligand against its aromatic counterparts.
| Feature | Oxane-2-carbohydrazide | Isoniazid (Pyridine-4-carbohydrazide) | Benzohydrazide |
| Core Topology | Saturated Cyclic Ether ( | Aromatic Heterocycle ( | Aromatic Carbocycle ( |
| Ring Conformation | Chair (Puckered) | Planar | Planar |
| Fsp³ Score | 0.83 (High 3D character) | 0.00 (Flat) | 0.00 (Flat) |
| Coordination Mode | Bidentate ( | Bidentate ( | Bidentate ( |
| Solubility (H₂O) | High (Hydrophilic Ether O) | Moderate | Low |
| Crystal Packing | H-bond networks (3D lattice) |
Logical Structural Flow
The diagram below illustrates the decision-making logic when selecting between these ligands for metal complexation studies.
Caption: Decision logic for ligand selection based on target topology and electronic requirements.
X-Ray Crystallography Data: Coordination Geometry
When coordinated to transition metals (e.g., Cu(II), Zn(II), Co(II)), Oxane-2-carbohydrazide typically acts as a neutral bidentate ligand through the carbonyl oxygen and the terminal amino nitrogen, forming a stable 5-membered chelate ring.
Representative Crystallographic Parameters
Data derived from averaged Cambridge Structural Database (CSD) values for aliphatic hydrazide-metal complexes.
| Parameter | Bond/Angle | Value (Å / °) | Structural Significance |
| M–O (Carbonyl) | Metal–Oxygen | 1.95 – 2.05 Å | Primary anchor point; shorter than ether oxygen interactions. |
| M–N (Amino) | Metal–Nitrogen | 2.00 – 2.15 Å | Determines chelate bite angle. |
| C=O Distance | Carbonyl Bond | 1.24 – 1.26 Å | Slight elongation upon coordination (back-bonding effect). |
| N–N Distance | Hydrazide Link | 1.40 – 1.42 Å | Indicates single bond character, critical for stability. |
| O–M–N Angle | Bite Angle | 78° – 82° | Restricted by the 5-membered chelate ring geometry. |
| Ring Puckering | ~55° | Typical chair conformation, minimizing 1,3-diaxial interactions. |
Expert Note: Unlike pyridine-based ligands where the ring nitrogen can participate in bridging (forming polymers), the ether oxygen in the oxane ring is a hard, weak donor. It rarely coordinates directly unless the metal center is highly electrophilic (e.g., Lanthanides), leaving the ether oxygen free to accept hydrogen bonds from solvent or protein residues.
Experimental Protocols
A. Synthesis of Oxane-2-Carbohydrazide Metal Complexes
Objective: Isolate single crystals suitable for X-ray diffraction (XRD).
Reagents:
-
Methyl tetrahydropyran-2-carboxylate (Precursor)
-
Hydrazine hydrate (80%)
-
Metal salt (
, , etc.) -
Solvents: Ethanol (EtOH), Methanol (MeOH)
Workflow:
-
Ligand Synthesis: Reflux methyl tetrahydropyran-2-carboxylate with excess hydrazine hydrate in EtOH for 4 hours. Evaporate solvent.[1] Recrystallize from EtOH/Ether. (Yield ~85%, White needles).
-
Complexation: Dissolve Ligand (1.0 mmol) in hot MeOH (10 mL).
-
Metal Addition: Add Metal Salt (0.5 mmol for 2:1 L:M ratio) dissolved in MeOH (5 mL) dropwise.
-
Crystallization:
-
Method A (Slow Evaporation): Allow the filtrate to stand at room temperature (2-5 days). Best for stable, block-like crystals.
-
Method B (Vapor Diffusion): Place MeOH solution in a small vial; place vial inside a larger jar containing Diethyl Ether. Cap tightly. Best for X-ray quality needles.
-
B. Crystallographic Data Collection & Refinement
Protocol Validation:
-
Temperature: Collect data at 100 K to reduce thermal motion of the flexible oxane ring.
-
Disorder Handling: The tetrahydropyran ring may show chair-chair interconversion disorder. Use PART commands in SHELXL to model disordered conformers if electron density suggests split positions.
Caption: Standardized X-ray diffraction workflow for flexible ligand complexes.
References
-
Gajanan, D., et al. (2023).[2] "Carbohydrazide and its mononuclear metal (II) complexes: Spectroscopic characterization and antimicrobial studies." Journal of Molecular Structure.
-
Leshok, D. Y., et al. (2015). "Uranyl tris-(carbohydrazide) nitrate: Synthesis and Crystal Structure." Radiochimica Acta.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
CSD Database. "Cambridge Structural Database: Geometric statistics for hydrazide-metal interactions." CCDC.
-
Boysen, et al. (2025).[3] "Role of anionic backbone in NHC-stabilized coinage metal complexes." ChemRxiv.
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A Comparative Guide to the Thermal Analysis of Oxane-2-Carbohydrazide: Benchmarking Stability in Drug Development
In the landscape of pharmaceutical development, particularly in the synthesis of novel heterocyclic compounds, a thorough understanding of a molecule's physicochemical properties is paramount.[1] Thermal stability, a critical parameter, directly influences storage, formulation, and processing of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of the thermal behavior of oxane-2-carbohydrazide, a saturated heterocyclic hydrazide, contextualized against its parent compound, carbohydrazide, and other heterocyclic analogues. By leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we elucidate the structural nuances that govern thermal decomposition and phase transitions, offering a framework for researchers and drug development professionals to anticipate and interpret the thermal characteristics of similar scaffolds.
The Critical Role of Thermal Analysis in Heterocyclic Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse chemical structures and pharmacological activities.[1] Oxane-2-carbohydrazide, incorporating a tetrahydropyran (oxane) ring, represents a class of non-aromatic, saturated heterocycles that are of growing interest. The hydrazide functional group (-CONHNH₂) is a versatile synthon used in the creation of various bioactive molecules.[2] However, the inherent reactivity of the N-N bond in the hydrazide moiety necessitates a rigorous evaluation of thermal stability.
Simultaneous TGA-DSC analysis is an indispensable tool in this evaluation.[3][4]
-
Thermogravimetric Analysis (TGA) tracks mass changes as a function of temperature, revealing decomposition temperatures, moisture content, and the presence of residual solvents.[3][5]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed, identifying thermal events like melting, crystallization, and glass transitions.[3]
Together, these techniques provide a comprehensive thermal profile, crucial for predicting stability, compatibility with excipients, and identifying potential hazards.[3]
Experimental Design: A Self-Validating Protocol
To ensure the scientific integrity of our analysis, the following detailed protocols for TGA and DSC are presented. The choice of parameters is grounded in established methodologies for the analysis of organic and pharmaceutical compounds.
Experimental Workflow: TGA/DSC Analysis
Caption: Workflow for TGA/DSC Analysis of Carbohydrazide Derivatives.
Causality Behind Experimental Choices:
-
Sample Size (3-5 mg): This small mass minimizes thermal gradients within the sample, ensuring uniform heating and sharper transitions, while being sufficient for the high sensitivity of modern instruments.
-
Nitrogen Atmosphere: An inert nitrogen purge is crucial to prevent oxidative decomposition, which could complicate the interpretation of the inherent thermal stability of the molecule.[6] This allows for the study of pyrolysis (thermal decomposition in the absence of oxygen).
-
Heating Rate (10 °C/min): This is a conventional heating rate that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of overlapping events, while faster rates can shift transition temperatures to higher values.
Comparative Thermal Analysis
Since direct experimental data for oxane-2-carbohydrazide is not publicly available, we will build a comparative profile based on structurally related compounds.
Baseline: Carbohydrazide (CH₆N₄O)
Carbohydrazide serves as the fundamental building block. Its thermal behavior provides a crucial baseline for understanding the impact of adding the oxane ring.
-
DSC Analysis: Carbohydrazide exhibits a sharp endothermic peak corresponding to its melting point at approximately 153-154 °C.[7][8][9]
-
TGA Analysis: Decomposition begins at or near the melting point.[7][9] The decomposition of carbohydrazide is known to produce volatile products such as ammonia, nitrogen, and water.[10] Studies have shown it is stable below 100 °C (373 K).[11]
Comparative Compound 1: Aromatic and Fused Heterocyclic Hydrazides
Research on various aromatic and fused heterocyclic hydrazides provides insight into the influence of rigid, unsaturated ring systems on thermal stability.
-
Fused Triazinylacetohydrazides: These compounds show high thermal resistance, with decomposition starting at temperatures above 230 °C in both inert and oxidative atmospheres.[6] Their melting points are generally high, often exceeding 200 °C.[6]
-
Polyhydrazides: Aromatic polyhydrazides often exhibit thermal decomposition starting above 180 °C, with significant weight loss occurring between 300 to 400 °C.[12]
These examples suggest that the presence of aromatic or fused heterocyclic systems tends to enhance thermal stability compared to the simple carbohydrazide structure.
Predicted Profile: Oxane-2-Carbohydrazide
Based on the comparative data, we can predict the thermal behavior of oxane-2-carbohydrazide.
-
Influence of the Oxane Ring: The replacement of two N-H protons in carbohydrazide with the saturated, flexible oxane ring is expected to significantly alter its thermal properties. The introduction of the cyclic ether moiety increases the molecular weight and changes the intermolecular forces.
-
Expected DSC Profile: Oxane-2-carbohydrazide is predicted to have a distinct melting point. Given that it is a more complex molecule than carbohydrazide, its melting point could be higher or lower depending on the efficiency of its crystal packing. It will likely present as a sharp endothermic peak.
-
Expected TGA Profile: The thermal stability is anticipated to be different from carbohydrazide. The C-O and C-C bonds of the oxane ring are generally stable. The decomposition is likely to be initiated by the weaker N-N and C-N bonds of the hydrazide group. It is plausible that the decomposition onset will be higher than that of carbohydrazide (153 °C) but potentially lower than the highly stable aromatic hydrazides (>230 °C). The decomposition may occur in multiple steps, beginning with the fragmentation of the hydrazide side chain, followed by the breakdown of the oxane ring at higher temperatures.
Data Summary Table
| Compound Type | Typical Melting Point (Tm) | Onset of Decomposition (Tonset) | Key Structural Feature |
| Carbohydrazide | ~153 °C[8][9] | ~153 °C[7][9] | Simple hydrazide |
| Aromatic Polyhydrazides | Varies (often high) | >180 °C[12] | Aromatic backbone |
| Fused Triazinylacetohydrazides | >200 °C[6] | >230 °C[6] | Fused heterocyclic rings |
| Oxane-2-Carbohydrazide (Predicted) | Predicted >150 °C | Predicted >160 °C | Saturated heterocyclic ring |
Mechanistic Insights and Structure-Stability Relationships
The stability of hydrazide derivatives is intrinsically linked to their molecular structure.
Caption: Structure-Stability Relationship in Hydrazide Derivatives.
-
Aromatic Systems: The high stability of aromatic hydrazides can be attributed to the resonance stabilization imparted by the aromatic rings and the rigid structure which often leads to efficient crystal packing and strong intermolecular forces.
-
Carbohydrazide: Its relatively lower decomposition temperature is a direct consequence of the reactivity of the unhindered hydrazide groups.
-
Oxane-2-Carbohydrazide: The presence of the oxane ring introduces a non-planar, flexible aliphatic structure. While it increases molecular weight, which can contribute to stability, the lack of aromatic resonance means it is unlikely to reach the high thermal stability of aromatic analogues. The ether linkage within the oxane ring is generally stable, suggesting that decomposition will likely initiate at the carbohydrazide moiety.
Conclusion and Future Directions
This guide establishes a framework for understanding the thermal properties of oxane-2-carbohydrazide through a comparative approach. While direct experimental data is needed for definitive characterization, the analysis of carbohydrazide and other heterocyclic hydrazides provides a strong predictive foundation. We anticipate that oxane-2-carbohydrazide will exhibit greater thermal stability than carbohydrazide due to its increased molecular weight and substitution on the hydrazide nitrogen, but less stability than its aromatic counterparts due to the absence of resonance stabilization.
For drug development professionals, this analysis underscores the importance of early-stage thermal characterization. The presented TGA/DSC protocol offers a robust method for obtaining this critical data, enabling informed decisions regarding formulation, stability testing, and process chemistry for this and similar heterocyclic drug candidates.
References
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CHEMBK. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]
-
Fujiwara, K., et al. (1997). Evaluation of thermal decomposition rate of carbohydrazide and its reducing effect on carbon steel corrosion. OSTI.GOV. Retrieved from [Link]
-
ResearchGate. (2025). Thermal stability of poly acryloyl benzoic hydrazide and its complexes with some transition metals. Retrieved from [Link]
-
Butnariu, A., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 398. Retrieved from [Link]
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Forever Chemical. (n.d.). Carbohydrazide| CAS 497-18-7 Raw Material. Retrieved from [Link]
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Aly, K. I., & Hussein, M. A. (2009). Synthesis, characterization and thermal studies of new polyhydrazides and its poly-1,3,4-oxadiazoles based on dihydro-9,10-ethanoanthracene in the main chain. International Journal of Polymeric Materials, 58(5), 275-288. Retrieved from [Link]
-
Charaya, S. (2014). Thermochemistry and bond energies of acetohydrazide, amides and cyclic. Digital Commons @ NJIT. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Thermogravimetry analysis (TGA), and (B) DSC thermograms of F1, F2,.... Retrieved from [Link]
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American Chemical Society. (2006). Thermal Analysis. Analytical Chemistry, 78(12), 3975-3992. Retrieved from [Link]
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ResearchGate. (2025). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. Retrieved from [Link]
-
Shandong Taihe Water Treatment Co., Ltd. (n.d.). Carbohydrazide. Retrieved from [Link]
-
Aswar, A. S. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity study. Journal of the Serbian Chemical Society, 87(3), 291-306. Retrieved from [Link]
-
ResearchGate. (2016). How to interpret the TGA and DSC analysis?. Retrieved from [Link]
-
ResearchGate. (2025). Hazard evaluation for oxidation of cyclic ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC and TGA thermograms of 2-Hy1. Retrieved from [Link]
-
METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]
-
NETZSCH. (2026). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal behavior of some cyclic anhydrides. Retrieved from [Link]
-
CANADA CHEMICAL. (n.d.). Carbohydrazide. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2022). Design and Synthesis of Heterocyclic Salicyloyl Hydrazone and its Zn(II) complex. Retrieved from [Link]
-
Galiyeva, A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 431-443. Retrieved from [Link]
-
Redox. (2025). Safety Data Sheet Carbohydrazide. Retrieved from [Link]
-
Gas-Sensing.com. (2021). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved from [Link]
-
Butnariu, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2049. Retrieved from [Link]
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Celignis. (n.d.). Thermogravimetric Analysis (TGA) - of Biomass and Materials. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
